Enfumafungin
Description
This compound has been reported in Hormonema with data available.
from endophytic Hormonema species; structure in first source
Properties
Molecular Formula |
C38H60O12 |
|---|---|
Molecular Weight |
708.9 g/mol |
IUPAC Name |
(1R,5S,6R,7R,10R,11R,14S,15S,20R,21R)-20-acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-21-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid |
InChI |
InChI=1S/C38H60O12/c1-18(2)19(3)34(5)13-14-36(7)21-9-10-25-35(6)17-47-33(46)38(25,22(21)11-12-37(36,8)29(34)31(44)45)15-23(48-20(4)40)30(35)50-32-28(43)27(42)26(41)24(16-39)49-32/h11,18-19,21,23-30,32-33,39,41-43,46H,9-10,12-17H2,1-8H3,(H,44,45)/t19-,21+,23-,24-,25+,26-,27+,28-,29-,30+,32+,33?,34-,35-,36-,37+,38+/m1/s1 |
InChI Key |
IAOFPTKYKOAKGZ-CRWQHXLTSA-N |
Isomeric SMILES |
C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC([C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC(=O)C)O)C)C)C |
Canonical SMILES |
CC(C)C(C)C1(CCC2(C3CCC4C5(COC(C4(C3=CCC2(C1C(=O)O)C)CC(C5OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)O)C)C)C |
Synonyms |
enfumafungin |
Origin of Product |
United States |
Foundational & Exploratory
Enfumafungin's Assault on the Fungal Cell Wall: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enfumafungin, a natural triterpene glycoside, and its semi-synthetic derivative ibrexafungerp, represent a pivotal class of antifungal agents that target the fungal cell wall. Their unique mechanism of action, centered on the inhibition of β-(1,3)-D-glucan synthase, offers a promising alternative to existing therapies, particularly in the face of rising echinocandin resistance. This guide provides an in-depth technical overview of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the cellular pathways involved.
Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
This compound exerts its antifungal activity by specifically inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is a critical component in the biosynthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is essential for maintaining cell integrity and is absent in mammalian cells, making it an ideal antifungal target.
The primary target of this compound is the Fks1p subunit of the glucan synthase complex. Crucially, this compound and its derivatives bind to a site on Fks1p that is distinct from the binding site of echinocandins. This distinction is fundamentally important as it means this compound often retains activity against fungal strains that have developed resistance to echinocandins through mutations in the FKS1 gene.
The inhibition of glucan synthesis leads to a weakened cell wall, rendering the fungal cell susceptible to osmotic stress and lysis. This disruption triggers a cascade of cellular responses, most notably the activation of the Cell Wall Integrity (CWI) signaling pathway, which in turn stimulates a compensatory increase in chitin synthesis. However, this chitin reinforcement is often insufficient to overcome the structural deficit left by the absence of β-(1,3)-D-glucan, leading to morphological abnormalities and ultimately, fungal cell death or growth inhibition.
Quantitative Data: In Vitro Antifungal Activity
The potency of this compound and its derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. For filamentous fungi like Aspergillus, a Minimum Effective Concentration (MEC) is often used, which describes the lowest drug concentration that leads to the growth of abnormal, branched hyphae.
Table 1: In Vitro Activity of this compound against Pathogenic Fungi
| Fungal Species | MIC (μg/mL) | Reference |
| Candida spp. | < 0.5 | |
| Aspergillus spp. | < 0.5 | |
| Cryptococcus spp. | Inactive |
Table 2: In Vitro Activity of Ibrexafungerp (this compound Derivative) against Candida Species
| Fungal Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| C. albicans | 0.016 - 0.5 | 0.06 - 0.125 | 0.125 | |
| C. glabrata | 0.25 - 0.5 | 0.25 | 0.5 | |
| C. parapsilosis | 0.016 - 8 | 0.5 | 2 - 4 | |
| C. tropicalis | 0.06 - ≥8 | 0.5 | 2 | |
| C. krusei | 0.5 - 1 | 1 | 1 | |
| C. auris | 0.06 - 2 | 0.5 - 1 | 1 | |
| Echinocandin-Resistant C. glabrata | <0.03 - 4 | 0.25 | 1 | |
| Echinocandin-Resistant C. albicans (S645 mutation) | (4-16 fold reduction vs Caspofungin) | N/A | N/A |
Table 3: In Vitro Activity of Ibrexafungerp against Aspergillus Species
| Fungal Species | MEC Range (μg/mL) | MEC₅₀ (μg/mL) | MEC₉₀ (μg/mL) | Reference(s) |
| A. fumigatus (Azole-Susceptible) | N/A | ~0.04 | N/A | |
| A. fumigatus (Azole-Resistant) | N/A | 0.056 - 0.092 | N/A | |
| A. flavus | N/A | 0.015 - 0.03 | 0.03 - 0.06 | |
| A. niger | N/A | 0.03 | 0.06 | |
| A. terreus | N/A | 0.06 | 0.12 | |
| A. alliaceus | Inactive (≥16) | N/A | ≥16 |
Note: MIC/MEC values can vary based on testing methodology (e.g., CLSI vs. EUCAST) and specific isolates.
Signaling Pathways and Cellular Response
The Cell Wall Integrity (CWI) Pathway
The primary cellular response to the cell wall stress induced by this compound is the activation of the Cell Wall Integrity (CWI) signaling pathway. This conserved MAPK (Mitogen-Activated Protein Kinase) cascade acts as a sensor and response system to maintain cell wall homeostasis.
Enfumafungin: A Technical Guide to Discovery, Isolation, and Characterization
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Enfumafungin is a potent, naturally occurring triterpene glycoside antifungal agent.[1] Originally isolated from an endophytic fungus, Hormonema species, it has garnered significant attention for its novel mechanism of action and its role as the precursor for the semi-synthetic drug, ibrexafungerp.[2][3] this compound exerts its antifungal effect by specifically inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[4][5] This target is absent in mammalian cells, offering a high degree of selectivity and a favorable safety profile.
This technical guide provides an in-depth overview of the discovery of this compound, its physicochemical and biological properties, and detailed protocols for its fermentation, extraction, and purification from the producing organism, Hormonema carpetanum.
Discovery and Producing Organism
This compound was discovered during a screening program for natural products with antifungal activity derived from endophytic fungi.[1][6] A potent activity was detected in a culture of the form-genus Hormonema, which was isolated from the leaves of the common juniper, Juniperus communis.[1][2][6] Subsequent taxonomic studies, including DNA fingerprinting and sequencing of rDNA internal transcribed spacers, identified the producing organism as Hormonema carpetanum.[3][4][7] A specific high-producing strain, MF 6176, was deposited in the American Type Culture Collection (ATCC) and assigned the accession number ATCC 74360.[8] This strain serves as a key source for the production of this compound for research and development.
Physicochemical and Biological Properties
This compound is a hemiacetal triterpene glycoside, a structural classification that distinguishes it from other glucan synthase inhibitors like the echinocandins.[9][2][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₈H₆₀O₁₂ | [9][11] |
| Molecular Weight | 708.88 g/mol | [9][11] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (≥100 mg/mL), methanol; poorly soluble in water | [4][11] |
| Class | Triterpene Glycoside | [1][9] |
The biological activity of this compound is characterized by potent, broad-spectrum antifungal activity against clinically relevant yeasts and molds.
Table 2: In Vitro Antifungal Activity of this compound (MIC values)
| Fungal Species | MIC (μg/mL) | Reference |
| Candida albicans | < 0.5 | [4][11] |
| Candida glabrata | < 0.5 | [4][11] |
| Candida tropicalis | < 0.5 | [4][11] |
| Candida krusei | < 0.5 | [4][11] |
| Aspergillus fumigatus | < 0.5 | [4][11] |
| Cryptococcus neoformans | Inactive | [4][11] |
Biosynthesis and Mechanism of Action
The biosynthesis of the characteristic fernene-type triterpene scaffold of this compound is initiated from squalene. Unlike most eukaryotic triterpenes that are synthesized from 2,3-oxidosqualene, the key enzyme in this compound biosynthesis, EfuA, is a squalene-hopene-cyclase-like enzyme that directly cyclizes squalene.[5] This represents a novel lineage of fungal triterpene cyclases.
Caption: Simplified biosynthetic pathway of this compound.
This compound's mechanism of action involves the non-competitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex, a critical component in the formation of the fungal cell wall.[5][12] By blocking the synthesis of β-glucan polymers, this compound disrupts cell wall integrity, leading to osmotic instability and ultimately, cell death.[13] This is comparable to the effect of echinocandins, although this compound binds to a distinct site on the enzyme complex.[5]
Caption: Mechanism of action of this compound.
Experimental Protocols
Fermentation of Hormonema carpetanum (ATCC 74360)
The production of this compound is achieved through submerged fermentation of Hormonema carpetanum. While specific industrial media are proprietary, a suitable nutrient medium can be formulated based on publicly available information.
-
Strain : Hormonema carpetanum ATCC 74360.[8]
-
Inoculum : A vegetative mycelial culture grown in a suitable seed medium is used to inoculate the production fermenter.
-
Production Medium : A complex medium containing a source of carbon (e.g., glucose, dextrin), a source of nitrogen (e.g., yeast extract, peptone), and trace elements.
-
Fermentation Parameters :
-
Temperature : 20-28 °C
-
pH : Maintained between 4.0 and 7.0
-
Aeration : Sufficient dissolved oxygen is maintained through sparging and agitation.
-
Duration : Fermentation is carried out for 7-14 days, with this compound production monitored by analytical methods such as HPLC.
-
Isolation and Purification of this compound
The following multi-step protocol for the isolation and purification of this compound is based on procedures outlined in patent literature.[14][15] The process involves a series of solvent extractions, pH manipulations, and crystallization steps to achieve high purity.
Caption: Workflow for the isolation and purification of this compound.
Detailed Protocol:
-
Initial Extraction : The whole fermentation broth, including the mycelial mass, is extracted with a water-immiscible organic solvent such as methyl ethyl ketone (MEK) or isopropyl acetate.[14][16] This step transfers this compound from the aqueous and solid phases into the organic phase.
-
Concentration and Back-Extraction : The resulting organic extract is concentrated under vacuum. The concentrated product is then extracted into an aqueous phase by adjusting the pH to a basic range (e.g., pH 8.25 to 9.25) with a base.[14][15] this compound, being an acidic compound, becomes water-soluble at high pH, while many organic impurities remain in the organic layer, which is discarded.
-
Acidification and Wash : The aqueous product layer is acidified to a pH of approximately 2.5 to 3.5.[14][15] This renders the this compound less water-soluble. A wash with a non-polar solvent like heptane is performed to remove remaining non-polar impurities.
-
Final Organic Extraction : The product is re-extracted from the acidic aqueous layer into a fresh organic solvent, such as isopropyl acetate or ethyl acetate.[14][15] This step further purifies the this compound from polar, water-soluble impurities which are left behind in the spent aqueous phase.
-
Precipitation and Crystallization : The final organic extract is concentrated by vacuum distillation to a product concentration of 100-150 g/L.[14][15] An anti-solvent, typically heptane, is then added to precipitate the crude this compound. The solid product is filtered and washed.
-
Final Purification : The crude solid is further purified by crystallization from a suitable solvent system (e.g., isopropyl acetate/heptane) to yield high-purity this compound.
Conclusion
The discovery of this compound from Hormonema carpetanum marked a significant advancement in the search for novel antifungal agents. Its unique triterpene glycoside structure and its specific inhibition of β-(1,3)-D-glucan synthase provide a powerful platform for antifungal therapy. The development of robust fermentation and multi-step purification protocols has been crucial for obtaining this molecule in sufficient quantity and purity for further development, culminating in the creation of the FDA-approved drug ibrexafungerp. The methodologies and data presented in this guide offer a comprehensive resource for researchers engaged in natural product chemistry, mycology, and antifungal drug discovery.
References
- 1. The discovery of this compound, a novel antifungal compound produced by an endophytic Hormonema species biological activity and taxonomy of the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungerps: discovery of the glucan synthase inhibitor this compound and development of a new class of antifungal triterpene glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound synthase represents a novel lineage of fungal triterpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Draft genome sequence and annotation of the this compound producing fungus Hormonema carpetanum ATCC 74360 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20120165513A1 - Processes for isolation and purification of this compound - Google Patents [patents.google.com]
- 9. This compound | C38H60O12 | CID 25229651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. data.epo.org [data.epo.org]
- 15. US8674087B2 - Processes for isolation and purification of this compound - Google Patents [patents.google.com]
- 16. TW201113293A - Processes for isolation and purification of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Enfumafungin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enfumafungin is a naturally occurring triterpene glycoside that has garnered significant interest in the field of antifungal drug development.[1][2] Isolated from the endophytic fungus Hormonema carpetanum, it exhibits potent activity against a broad range of fungal pathogens, including clinically relevant species such as Candida and Aspergillus.[1][3][4] Its unique mode of action, targeting the fungal cell wall through the inhibition of (1,3)-β-D-glucan synthase, has made it a valuable lead compound for the development of new antifungal agents.[1][5][6] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, along with the experimental methodologies employed for its characterization.
Chemical Structure
This compound is classified as a fernene-type triterpenoid, a class of natural products characterized by a specific pentacyclic carbon skeleton.[7] Its structure is distinguished by the presence of a glycosidic linkage to a glucose moiety and several key functional groups that are crucial for its biological activity.
The core structure of this compound consists of a pentacyclic triterpene backbone.[8] This aglycone is attached to a β-D-glucopyranosyl unit at the C-3 position via an O-glycosidic bond.[7][8] Other notable structural features include an acetate group at the C-2 position, a carboxylic acid at C-19, and a hemiacetal functionality involving the E-ring.[7][8] The molecular formula of this compound is C₃₈H₆₀O₁₂.[5][9]
Table 1: Physicochemical and Structural Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₈H₆₀O₁₂ | [5][9] |
| Molecular Weight | 708.88 g/mol | [9][10] |
| Class | Triterpene Glycoside | [1][5] |
| Core Skeleton | Fernene-type | [7] |
| Key Functional Groups | Glucose unit, Acetate group, Hemiacetal, Carboxylic acid | [7] |
Stereochemistry and Hemiacetal Epimerization
A critical aspect of this compound's stereochemistry is the presence of a hemiacetal moiety, which leads to the existence of two interconverting epimers at the C-25 position (25S and 25R).[2][8] This epimerization occurs due to the chemical lability of the hemiacetal group, which can undergo ring-opening and closing in solution.[8] This dynamic equilibrium complicates purification and structural analysis, as evidenced by the appearance of duplicated signals in NMR spectra.[8] The primary structure of the major component and the relative stereochemistry were determined through extensive NMR analysis and by comparison with related compounds, as well as through the preparation of methylacetal derivatives to lock the conformation.[2][5]
Experimental Protocols for Structural Elucidation
The determination of this compound's complex structure required a combination of spectroscopic techniques and chemical derivatization.
Isolation and Purification
This compound is typically isolated from fermentations of Hormonema sp.[2][5] The process generally involves:
-
Extraction: The fermentation broth is extracted with an organic solvent such as methyl ethyl ketone.[5]
-
Partitioning and Chromatography: The crude extract is then subjected to partitioning and multiple rounds of chromatography, including high-performance liquid chromatography (HPLC), to isolate the active compound.[5]
Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular formula of this compound as C₃₈H₆₀O₁₂.[5] Mass spectral fragmentation patterns also provided initial evidence for the presence of a hexose sugar and an acetate moiety.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of one- and two-dimensional NMR experiments was employed to elucidate the atom connectivity and relative stereochemistry. The observation of doubled signals in ¹H and ¹³C NMR spectra was a key indicator of the presence of interconverting epimers.[8] While specific acquisition parameters are not detailed in the cited literature, standard experiments would have included ¹H, ¹³C, COSY, HSQC, and HMBC to establish the carbon skeleton and the positions of functional groups. The structure was further confirmed by comparing the spectral data with those of known related compounds.[2][7]
Chemical Derivatization
To overcome the challenges posed by the hemiacetal epimerization and to confirm the relative stereochemistry, methylacetal derivatives of this compound were prepared.[2][5] This chemical modification stabilizes the anomeric center, allowing for unambiguous structural assignment through spectroscopic analysis of the individual, non-interconverting diastereomers.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its antifungal effect by specifically inhibiting the enzyme (1,3)-β-D-glucan synthase.[1][5][6] This enzyme is essential for the biosynthesis of β-glucan, a critical component of the fungal cell wall that provides structural integrity.[8][11] By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to osmotic instability and ultimately fungal cell death.[6] It is important to note that this compound appears to bind to a different site on the glucan synthase complex than the echinocandin class of antifungals, which also target this enzyme.[7]
Caption: Mechanism of action of this compound.
Biosynthesis of this compound
The biosynthesis of this compound begins with the cyclization of squalene, a common precursor for triterpenoids.[7] A key enzyme in this pathway is the this compound synthase (efuA), a novel multifunctional enzyme that possesses both a terpene cyclase and a glycosyltransferase domain.[7][12] The terpene cyclase domain catalyzes the formation of the fernane skeleton, while the glycosyltransferase domain attaches the glucose moiety.[7][12] Subsequent modifications, including acetylation and oxidative cleavage of the E-ring, are carried out by other enzymes in the biosynthetic gene cluster to yield the final this compound molecule.[7][12]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow: Isolation and Identification
The following diagram outlines a typical workflow for the isolation and structural characterization of this compound from a fungal fermentation.
Caption: Experimental workflow for this compound.
Conclusion
This compound possesses a complex and fascinating chemical structure, characterized by a fernane-type triterpene core, a glucose moiety, and a dynamic hemiacetal functionality. The elucidation of its structure and stereochemistry has been a challenging endeavor, requiring a sophisticated combination of spectroscopic and chemical methods. A thorough understanding of its structural features is paramount for the rational design and semi-synthesis of novel derivatives with improved pharmacokinetic and pharmacodynamic properties, as exemplified by the development of the clinical candidate ibrexafungerp.[7][12] The continued study of this compound and its analogs holds great promise for the development of the next generation of antifungal therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of this compound, a novel antifungal compound produced by an endophytic Hormonema species biological activity and taxonomy of the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound synthase represents a novel lineage of fungal triterpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Benchchem [benchchem.com]
- 9. This compound | C38H60O12 | CID 25229651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Frontiers | A review of the fernane-type triterpenoids as anti-fungal drugs [frontiersin.org]
- 12. This compound synthase represents a novel lineage of fungal triterpene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
Enfumafungin: A Triterpene Glycoside Inhibitor of (1,3)-β-D-Glucan Synthase for Antifungal Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Enfumafungin is a naturally occurring triterpene glycoside with potent antifungal activity, originally isolated from the endophytic fungus Hormonema sp.[1][2]. It represents a distinct chemical class of (1,3)-β-D-glucan synthase inhibitors, an essential enzyme for fungal cell wall biosynthesis that is absent in mammals, making it an attractive target for antifungal drug development[3][4]. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy data, experimental protocols for its study, and the key signaling pathways involved in the fungal response to cell wall stress. The development of ibrexafungerp, a semi-synthetic derivative of this compound, has led to the first orally bioavailable glucan synthase inhibitor, highlighting the therapeutic potential of this class of antifungals[4][5].
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action[6][7]. This compound and its derivatives target the fungal cell wall, a dynamic structure crucial for maintaining cell morphology, osmotic stability, and as a scaffold for virulence factors[8][9]. Specifically, these compounds inhibit the activity of (1,3)-β-D-glucan synthase, the enzyme responsible for synthesizing the major structural polymer of the fungal cell wall, (1,3)-β-D-glucan[3][10]. This mode of action is shared with the echinocandin class of antifungals; however, this compound's distinct chemical structure as a triterpene glycoside offers a different pharmacological profile and potential advantages, including activity against some echinocandin-resistant isolates[5][11][12].
Chemical Structure
This compound is a complex triterpene glycoside. Its core structure consists of a pentacyclic triterpene skeleton linked to a glucose moiety.
-
Triterpene Core: A fernane-type triterpenoid structure.
-
Glycosylation: A glucose molecule attached to the C-3 position of the triterpene core.
-
Other Modifications: An acetate group at the C-2 position and a hemiacetal functional group.
The development of ibrexafungerp (formerly SCY-078 or MK-3118) involved semi-synthetic modifications to the this compound scaffold to improve its pharmacokinetic properties, particularly oral bioavailability, and enhance its antifungal spectrum[5][13].
Mechanism of Action
This compound exerts its antifungal effect by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex[4]. This enzyme is an integral membrane protein complex responsible for the polymerization of UDP-glucose into long chains of β-1,3-glucan, which form the primary structural component of the fungal cell wall.
The inhibition of (1,3)-β-D-glucan synthase leads to a cascade of detrimental effects on the fungal cell:
-
Depletion of Cell Wall Glucan: Reduced levels of β-1,3-glucan weaken the cell wall's structural integrity.
-
Osmotic Instability: The compromised cell wall is unable to withstand internal osmotic pressure, leading to cell lysis, particularly in growing yeast cells.
-
Aberrant Morphology: In filamentous fungi, such as Aspergillus, inhibition of glucan synthase results in stunted, highly branched hyphae, a characteristic morphological change[10].
-
Activation of Cell Wall Integrity Pathway: The fungal cell perceives the cell wall damage as a stress signal and activates compensatory signaling pathways, primarily the Cell Wall Integrity (CWI) pathway, in an attempt to repair the damage.
The binding site of this compound on the glucan synthase complex is distinct from that of the echinocandins, which primarily interact with the Fks1 subunit[12]. This difference in binding may account for the retained activity of this compound derivatives against some echinocandin-resistant strains harboring mutations in the FKS genes[5][11].
Quantitative Data
The antifungal activity of this compound and its derivatives has been quantified using both enzymatic and cell-based assays.
(1,3)-β-D-Glucan Synthase Inhibition
The inhibitory potency against the target enzyme is typically measured as the half-maximal inhibitory concentration (IC50).
| Compound | Fungal Species | IC50 (ng/mL) | Reference |
| MK-3118 | Candida albicans (Wild-Type) | 0.2-0.4 | [14] |
| MK-3118 | Candida albicans (Fks1 Mutant) | 0.2-1.0 | [14] |
| MK-3118 | Aspergillus fumigatus (Wild-Type) | 0.05 | [14] |
| MK-3118 | Aspergillus fumigatus (Fks1 Mutant) | 1.4 | [14] |
In Vitro Antifungal Activity
The in vitro efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Table 1: MIC Values of this compound against Candida Species
| Candida Species | MIC Range (µg/mL) | Reference |
| Candida albicans | <0.5 | [1] |
| Candida glabrata | <0.5 | [1] |
| Candida parapsilosis | <0.5 | [1] |
| Candida tropicalis | <0.5 | [1] |
| Candida krusei | <0.5 | [1] |
Table 2: MIC Values of this compound against Aspergillus Species
| Aspergillus Species | MIC Range (µg/mL) | Reference |
| Aspergillus fumigatus | <0.5 | [1] |
| Aspergillus flavus | <0.5 | [1] |
| Aspergillus niger | <0.5 | [1] |
Table 3: MIC Values of Ibrexafungerp (MK-3118) against Echinocandin-Resistant Candida Isolates
| Candida Species (Resistance Status) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| C. albicans (Echinocandin-Resistant) | 0.5 | 1 | [11] |
| C. glabrata (Echinocandin-Resistant) | 0.25 | 1 | [15] |
| C. auris (Echinocandin-Resistant) | 0.5 | 1 | [2][16] |
Experimental Protocols
(1,3)-β-D-Glucan Synthase Inhibition Assay
This assay measures the in vitro activity of (1,3)-β-D-glucan synthase and its inhibition by test compounds.
Objective: To determine the IC50 value of a compound against (1,3)-β-D-glucan synthase.
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Glass beads or bead beater
-
Ultracentrifuge
-
Microsome isolation buffer
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
UDP-[14C]-glucose (radiolabeled substrate)
-
Bovine Serum Albumin (BSA)
-
GTPγS
-
Test compound (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Methodology:
-
Preparation of Microsomal Fractions:
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with lysis buffer.
-
Lyse the cells using a bead beater with glass beads.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in an appropriate buffer.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing reaction buffer, UDP-[14C]-glucose, BSA, and GTPγS.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.
-
Initiate the reaction by adding the microsomal enzyme preparation.
-
Incubate the reaction at 30°C for a defined period (e.g., 60-120 minutes)[6][10].
-
-
Quantification of Glucan Synthesis:
-
Stop the reaction by adding cold TCA.
-
Collect the precipitated (1,3)-β-D-glucan by filtration through a glass fiber filter.
-
Wash the filter extensively to remove unincorporated UDP-[14C]-glucose.
-
Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Murine Model of Disseminated Candidiasis
This model is used to evaluate the in vivo efficacy of antifungal compounds.
Objective: To assess the ability of a test compound to reduce fungal burden and improve survival in a mouse model of systemic Candida infection.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6, female, 6-8 weeks old)[17].
-
Candida albicans strain (e.g., SC5314).
-
Yeast culture medium (e.g., YPD).
-
Sterile saline.
-
Test compound (e.g., ibrexafungerp) formulated for oral or intraperitoneal administration.
-
Vehicle control.
-
Positive control (e.g., fluconazole or caspofungin).
Methodology:
-
Inoculum Preparation:
-
Culture C. albicans overnight in YPD broth.
-
Wash the cells with sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 106 CFU/mL)[17].
-
-
Infection:
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2-24 hours).
-
Administer the test compound, vehicle control, and positive control at predetermined doses and schedules (e.g., once or twice daily for 7 days)[18].
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of illness and mortality for a defined period (e.g., 21-30 days).
-
For fungal burden assessment, a cohort of mice is euthanized at a specific time point (e.g., 24-72 hours post-infection or at the end of treatment).
-
Aseptically remove target organs (typically kidneys, as they are the primary site of fungal colonization in this model)[19].
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates on appropriate agar plates (e.g., Sabouraud Dextrose Agar with antibiotics).
-
Incubate the plates and count the number of colony-forming units (CFU) to determine the fungal burden per gram of tissue.
-
-
Data Analysis:
-
Compare survival curves between treatment groups using Kaplan-Meier analysis and the log-rank test.
-
Compare fungal burdens between groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).
-
Fungal Cell Wall Integrity (CWI) Pathway
The fungal cell wall is a dynamic structure that responds to environmental stresses, including damage caused by antifungal agents like this compound. The Cell Wall Integrity (CWI) pathway is the primary signaling cascade that senses and responds to cell wall stress, initiating a compensatory response to repair the damage.
Caption: The Fungal Cell Wall Integrity (CWI) Signaling Pathway.
This pathway is initiated by cell surface sensors (Wsc1, Mid2) that detect cell wall perturbations[9][20][21]. This signal is transduced through a GTPase exchange factor (Rom2) to the master regulator Rho1[21]. Activated Rho1-GTP then stimulates Protein Kinase C (Pkc1), which in turn activates a downstream mitogen-activated protein (MAP) kinase cascade consisting of Bck1 (MAPKKK), Mkk1/2 (MAPKK), and Slt2/Mpk1 (MAPK)[20][21][22]. Phosphorylated Slt2 translocates to the nucleus and activates transcription factors such as Rlm1 and Swi4/Swi6, leading to the expression of genes involved in cell wall biosynthesis and repair[20][21].
Conclusion
This compound and its orally bioavailable derivative, ibrexafungerp, represent a significant advancement in the field of antifungal drug discovery. Their unique mechanism of action as (1,3)-β-D-glucan synthase inhibitors, coupled with a distinct chemical structure, provides a valuable therapeutic option, particularly in the context of emerging resistance to existing antifungal classes. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit this promising class of antifungal agents. Continued research into the structure-activity relationships, mechanisms of resistance, and clinical applications of this compound derivatives will be crucial in the ongoing fight against life-threatening fungal infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel antifungal (1,3)-beta-D-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Derivative MK-3118 Shows Increased In Vitro Potency against Clinical Echinocandin-Resistant Candida Species and Aspergillus Species Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Ibrexafungerp: An orally active β-1,3-glucan synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Frontiers | Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Murine model for disseminated Candidiasis [bio-protocol.org]
- 18. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Wall Integrity and Its Industrial Applications in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apsjournals.apsnet.org [apsjournals.apsnet.org]
Enfumafungin's Antifungal Spectrum: A Technical Guide for Researchers
Enfumafungin, a triterpene glycoside natural product, represents a significant class of antifungal agents that inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This technical guide provides an in-depth overview of the antifungal spectrum of this compound and its derivatives against key pathogenic fungi, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its antifungal activity by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a polysaccharide that provides structural integrity to the fungal cell wall. Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. The binding site of this compound on the β-(1,3)-D-glucan synthase is distinct from that of the echinocandin class of antifungals, which also target this enzyme. This distinction is significant as it suggests a potential for activity against echinocandin-resistant fungal strains.
Antifungal Spectrum and Potency
This compound exhibits potent in vitro activity against a broad range of pathogenic fungi, most notably Candida and Aspergillus species. It is, however, intrinsically inactive against Cryptococcus species. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and its semi-synthetic derivative, ibrexafungerp (formerly MK-3118), which has been more extensively studied and demonstrates enhanced potency.
Table 1: In Vitro Activity of this compound and Ibrexafungerp against Candida Species
| Species | Drug | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | This compound | <0.5 | - | - |
| Ibrexafungerp | 0.0625 - 1 | 0.25 | 0.5 | |
| Candida glabrata | This compound | <0.5 | - | - |
| Ibrexafungerp | 0.06 - 0.5 | 0.12 | 0.25 | |
| Candida parapsilosis | This compound | - | - | - |
| Ibrexafungerp | 0.12 - 1 | 0.5 | 1 | |
| Candida tropicalis | This compound | - | - | - |
| Ibrexafungerp | 0.06 - 0.25 | 0.12 | 0.25 | |
| Candida krusei | This compound | - | - | - |
| Ibrexafungerp | 0.25 - 1 | 0.5 | 1 |
Note: Data for this compound is limited in publicly available literature. Ibrexafungerp data is presented for a more comprehensive overview.
Table 2: In Vitro Activity of this compound and Ibrexafungerp against Aspergillus Species
| Species | Drug | MEC Range (µg/mL) | MEC50 (µg/mL) | MEC90 (µg/mL) |
| Aspergillus fumigatus | This compound | <0.5 | - | - |
| Ibrexafungerp | 0.015 - 0.25 | 0.06 | 0.12 | |
| Aspergillus flavus | This compound | <0.5 | - | - |
| Ibrexafungerp | 0.03 - 0.5 | 0.12 | 0.25 | |
| Aspergillus niger | This compound | <0.5 | - | - |
| Ibrexafungerp | 0.03 - 0.25 | 0.06 | 0.12 | |
| Aspergillus terreus | This compound | - | - | - |
| Ibrexafungerp | 0.03 - 0.5 | 0.12 | 0.25 |
Note: For molds like Aspergillus, the minimal effective concentration (MEC) is often reported, representing the lowest drug concentration that leads to the growth of abnormal, compact hyphae.
Time-Kill Kinetics
Time-kill studies provide valuable information on the pharmacodynamics of an antifungal agent, detailing the rate and extent of fungal killing over time. While specific time-kill data for this compound is scarce in the literature, studies on its derivative, ibrexafungerp (SCY-078), demonstrate fungicidal activity against Candida species.
Table 3: Time-Kill Kinetics of Ibrexafungerp (SCY-078) against Candida albicans
| Concentration (x MIC) | Time to 99.9% Killing (hours) |
| 1x | >24 |
| 2x | ~20 |
| 4x | ~12 |
| 8x | ~8 |
Note: Data presented is for the this compound derivative, ibrexafungerp, and may not be fully representative of the parent compound.
Experimental Protocols
In Vitro Susceptibility Testing
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.
-
Inoculum Preparation:
-
Subculture yeast isolates onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 103 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared yeast suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control.
-
This method is used to determine the MIC or Minimum Effective Concentration (MEC) of antifungal agents against molds.
-
Inoculum Preparation:
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 104 CFU/mL in RPMI 1640 medium.
-
-
Drug Dilution and Inoculation:
-
Follow the same procedure for drug dilution and inoculation as described for yeasts.
-
-
Incubation:
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Endpoint Determination:
-
For this compound, the MEC is the more appropriate endpoint. This is defined as the lowest drug concentration at which short, stubby, and highly branched hyphae are observed under a microscope, compared to the long, unbranched hyphae in the growth control well.
-
Solubility and stability of Enfumafungin in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enfumafungin, a triterpene glycoside, is a potent antifungal agent that inhibits the synthesis of (1,3)-β-D-glucan, an essential component of the fungal cell wall.[1][2][3] Its development as a therapeutic agent necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical for formulation development, manufacturing, and ensuring clinical efficacy and safety. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for its characterization, and addresses key considerations for its handling and storage.
Physicochemical Properties
This compound is a complex molecule with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₃₈H₆₀O₁₂ | [2][4] |
| Molecular Weight | 708.88 g/mol | [2][4] |
| Appearance | White amorphous powder | [5] |
| Class | Triterpene Glycoside | [1][4] |
Solubility Profile
The solubility of this compound is a critical parameter for its formulation, particularly for parenteral and potential oral dosage forms.
Qualitative Solubility
Based on available data, this compound exhibits the following general solubility characteristics:
-
Soluble in: Dimethyl sulfoxide (DMSO)[2]
-
Slightly soluble in: Lower alcohols (e.g., methanol, ethanol), chloroform[5]
-
Hardly soluble in: Water and other organic solvents[5]
Quantitative Solubility Data
Quantitative solubility data for this compound in various solvents are limited in publicly available literature. The following table summarizes the known values.
| Solvent/System | Temperature | Concentration | Method | Source |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (141.07 mM) | Not Specified | [2] |
| 10% DMSO in 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL (≥ 3.53 mM) | Not Specified | [2] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | Not Specified | ≥ 2.5 mg/mL (≥ 3.53 mM) | Not Specified | [2] |
Note: The solubility in co-solvent systems is often determined for the purpose of in vivo studies and may not represent the thermodynamic solubility of the compound in a single solvent.
pH-Dependent Solubility
The influence of pH on the aqueous solubility of this compound has not been extensively reported. However, as a triterpene glycoside, its solubility is expected to be pH-dependent.[6] A systematic study to determine the pH-solubility profile is crucial for the development of oral and injectable formulations.
Stability Profile
The stability of this compound is paramount to ensure its quality, safety, and efficacy over its shelf life.
Solid-State Stability
This compound in its solid, powdered form exhibits good stability under recommended storage conditions.
| Storage Condition | Duration | Stability | Source |
| -20°C | 3 years | Stable | [2] |
| 4°C | 2 years | Stable | [2] |
Solution Stability
The stability of this compound in solution is dependent on the solvent and storage temperature.
| Solvent | Storage Condition | Duration | Stability | Source |
| Not Specified | -80°C | 6 months | Stable | [1] |
| Not Specified | -20°C | 1 month | Stable | [1] |
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, such studies should be conducted according to ICH guidelines, exposing the drug substance to stress conditions such as:
-
Acidic hydrolysis (e.g., 0.1 N HCl)
-
Basic hydrolysis (e.g., 0.1 N NaOH)
-
Oxidation (e.g., 3% H₂O₂)
-
Thermal stress (e.g., 60°C)
-
Photostability (e.g., exposure to UV and visible light)
Experimental Protocols
The following sections detail the methodologies for determining the solubility and stability of this compound.
Solubility Determination
This method determines the equilibrium solubility of a compound in a given solvent.
Protocol:
-
Preparation: Add an excess amount of this compound solid to a known volume of the test solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Aspirate an aliquot of the clear supernatant or filtrate, dilute appropriately, and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is reported as the mean concentration from replicate experiments.
This high-throughput method is useful for early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Sample Preparation: Dispense the DMSO stock solution into a 96-well microplate.
-
Dilution: Add the desired aqueous buffer to each well and mix to achieve the final test concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Measurement: Determine the solubility by either:
-
Nephelometry/Turbidimetry: Measure the light scattering or turbidity caused by precipitated compound.
-
Filtration and Quantification: Filter the samples and quantify the concentration of the dissolved this compound in the filtrate using HPLC-UV.
-
Stability-Indicating Method Development and Forced Degradation
A stability-indicating analytical method is crucial for accurately measuring the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products. HPLC is the most common technique for this purpose.
Protocol:
-
Method Development: Develop a robust HPLC method capable of separating this compound from its potential impurities and degradation products. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically performed using a UV detector at a wavelength where this compound has significant absorbance.
-
Forced Degradation:
-
Acid/Base Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at room temperature and elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose solid this compound and a solution of this compound to light as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method.
-
Method Validation: Validate the stability-indicating method according to ICH Q2(R1) guidelines, ensuring specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and robustness.
Mechanism of Action and Biological Pathways
While signaling pathways are not directly related to the physicochemical properties of solubility and stability, it is important for the target audience to understand this compound's mechanism of action. This compound is a non-competitive inhibitor of the enzyme (1,3)-β-D-glucan synthase.[1][3] This enzyme is responsible for the synthesis of β-glucan, a critical polysaccharide component of the fungal cell wall.[3][7] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[7]
Conclusion and Recommendations
The available data on the solubility and stability of this compound provide a foundational understanding for its pharmaceutical development. However, significant data gaps exist, particularly regarding its quantitative solubility in a broader range of pharmaceutically relevant solvents and its pH-solubility profile. Furthermore, detailed results from forced degradation studies are needed to fully characterize its stability.
It is strongly recommended that comprehensive studies be undertaken to:
-
Determine the thermodynamic solubility of this compound in a variety of organic and aqueous solvents at different temperatures.
-
Establish a detailed pH-solubility profile to guide the formulation of pH-dependent dosage forms.
-
Conduct thorough forced degradation studies according to ICH guidelines to identify degradation products and pathways.
-
Develop and validate a robust, stability-indicating analytical method for the accurate quantification of this compound and its degradation products.
By systematically generating this critical data, researchers and drug development professionals can effectively advance the formulation and commercialization of this compound as a valuable antifungal therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Glucan Synthesis Inhibitors - Doctor Fungus [drfungus.org]
- 4. This compound | C38H60O12 | CID 25229651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Situ Characterization of Triterpene Glycosides From Cimicifuga racemosa Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols: Enfumafungin in a Murine Model of Systemic Candidiasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of enfumafungin, a potent antifungal agent, in a murine model of systemic candidiasis. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further investigation of this compound's in vivo efficacy.
Introduction
This compound is a triterpene glycoside natural product that exhibits potent in vitro activity against a broad range of fungal pathogens, including Candida and Aspergillus species.[1][2] Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis that is absent in mammals, making it an attractive target for antifungal therapy.[3][4] Murine models of systemic candidiasis are well-established and highly reproducible systems for evaluating the in vivo efficacy of antifungal compounds.[5][6] This document outlines the protocols for utilizing a murine model to assess the therapeutic potential of this compound against systemic Candida albicans infections.
Quantitative Data Summary
The in vivo efficacy of this compound has been demonstrated in a murine model of disseminated candidiasis. The following tables summarize the key quantitative data available.
Table 1: In Vivo Efficacy of this compound against Candida albicans
| Parameter | Value | Animal Model | Dosing Regimen | Source |
| ED₉₀ (Effective Dose, 90%) | 90 mg/kg | Mice with disseminated candidiasis | Intraperitoneal (i.p.), twice daily for 2 days | [4] |
Table 2: In Vitro Susceptibility of Candida albicans to this compound
| Parameter | Value | Conditions | Source |
| MIC (Minimum Inhibitory Concentration) | < 0.5 µg/mL | 24-48 hours incubation | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of an this compound solution suitable for intraperitoneal injection in mice.
Materials:
-
This compound (pure substance)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the vehicle solution by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the vehicle solution to the this compound powder to achieve the desired final concentration.
-
Vortex the tube vigorously until the this compound is completely dissolved, yielding a clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
-
The final solution should be sterile. If the initial components are not sterile, the final solution should be filter-sterilized through a 0.22 µm syringe filter.
Protocol 2: Murine Model of Systemic Candidiasis
This protocol details the establishment of a systemic Candida albicans infection in mice, a model widely used for the evaluation of antifungal drugs.[6]
Materials:
-
Candida albicans strain (e.g., SC5314 or ATCC 90028)[7]
-
Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar plates
-
Brain Heart Infusion (BHI) broth or YPD broth
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Female ICR or BALB/c mice (4-6 weeks old)[6]
-
Immunosuppressive agent (e.g., cyclophosphamide)
-
Hemacytometer
-
Sterile syringes and needles (27-30 gauge)
-
Tissue homogenizer
Procedure:
Part A: Inoculum Preparation
-
Subculture the C. albicans strain on an SDA or YPD agar plate and incubate at 37°C for 24-48 hours.[7]
-
Inoculate a single colony into 50 mL of BHI or YPD broth and grow overnight (18-24 hours) at 37°C with shaking (150 rpm).[7]
-
Harvest the yeast cells by centrifugation (e.g., 800 x g for 1 minute).[8]
-
Wash the cell pellet twice with sterile saline or PBS.
-
Resuspend the cells in sterile saline or PBS and determine the cell concentration using a hemacytometer.
-
Adjust the cell suspension to the desired concentration for injection (e.g., 1 x 10⁵ cells/mL for a 10⁴ cells/mouse inoculum in 0.1 mL).[6]
Part B: Induction of Systemic Infection
-
(Optional) To induce immunosuppression, administer cyclophosphamide (e.g., 200 mg/kg) via intraperitoneal injection three days prior to infection.[6] This step is often included to ensure a robust and reproducible infection.
-
Warm the mice gently (e.g., under a heat lamp) to dilate the lateral tail veins.
-
Inject 0.1 mL of the prepared C. albicans inoculum intravenously (i.v.) into the lateral tail vein of each mouse.[6]
Part C: this compound Treatment
-
Initiate this compound treatment approximately 24 hours after fungal inoculation to allow for the establishment of the infection.[7]
-
Administer the prepared this compound solution (from Protocol 1) via intraperitoneal injection. A typical dosing regimen for efficacy studies is twice daily for a specified duration (e.g., 2 days).[4]
-
A vehicle control group (receiving the solvent mixture without this compound) and an untreated control group should be included in the experimental design.
Part D: Assessment of Fungal Burden
-
At a predetermined time point post-infection (e.g., 48 hours after the last treatment dose), humanely euthanize the mice.
-
Aseptically remove the kidneys, as they are the primary target organs in this model.[8]
-
Weigh each kidney and homogenize it in a known volume of sterile saline or PBS.[7]
-
Prepare serial dilutions of the kidney homogenate (e.g., 1:10, 1:100, 1:1000).
-
Plate a known volume (e.g., 0.1 mL) of each dilution onto SDA or YPD plates.
-
Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Calculate the fungal burden as CFU per gram of kidney tissue. The efficacy of this compound is determined by the reduction in kidney fungal burden compared to the control groups.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for testing this compound.
References
- 1. The discovery of this compound, a novel antifungal compound produced by an endophytic Hormonema species biological activity and taxonomy of the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthase represents a novel lineage of fungal triterpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental In Vivo Models of Candidiasis [mdpi.com]
- 7. niaid.nih.gov [niaid.nih.gov]
- 8. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Enfumafungin from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Enfumafungin, a triterpene glycoside antifungal compound, from fermentation broth. The methodologies described are based on established procedures and are intended to guide researchers in developing efficient and scalable purification strategies.
Introduction
This compound is a potent antifungal agent that acts as a (1,3)-β-D-glucan synthase inhibitor, making it a valuable compound for the treatment of fungal infections.[1][2][3] It is a natural product produced by the fermentation of Hormonema species.[4][5][6] The successful isolation and purification of this compound are critical steps for its downstream applications, including structural elucidation, in vitro and in vivo studies, and the development of semi-synthetic derivatives. This document outlines two primary protocols for this compound isolation, detailing solvent extraction, crude isolation, and final crystallization steps.
Data Presentation
The following tables summarize the quantitative data associated with the different stages of this compound purification, providing a clear comparison of expected yields and purity levels.
Table 1: Purity and Yield at Various Purification Stages
| Purification Stage | Purity Range (wt%) | Yield Range (%) | Notes |
| Crude Isolation (Method 1) | 30 - 70 | Not Specified | Post-precipitation with an antisolvent like heptane.[1] |
| Crude Isolation (Method 2) | 50 - 85 | Not Specified | Involves concentration of the organic extract before precipitation.[1][2] |
| Final Crystallization | 90 - 99 | 65 - 80 | Results in a significant reduction of analog impurities to less than 2 A% by HPLC analysis.[1][7] |
Experimental Workflows
The following diagrams illustrate the logical flow of the two primary experimental protocols for this compound extraction and purification.
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound from fermentation broth.
Protocol 1: Combination Solvent Extraction and Direct Precipitation
This protocol is based on an initial extraction with a combination of solvents, followed by crude isolation and crystallization.
1. Extraction of this compound from Fermentation Broth a. The extraction is performed using a main solvent with a co-solvent. The co-solvent constitutes 0 to 25% of the total solvent volume.[1]
- Main Solvents: Methyl ethyl ketone (MEK), isobutanol, ethyl acetate, isopropyl acetate.
- Co-solvents: Methanol, ethanol, isopropanol, acetone, acetonitrile. b. The pH of the extraction mixture should be maintained between 3 and 8.[1] c. The extraction temperature should be kept between 10°C and 40°C.[1] d. The ratio of solvent to whole broth should be in the range of 0.8 to 1.2.[1]
2. Crude Isolation a. Separate the spent cell solids from the solvent extract using centrifugation.[1] b. Concentrate the resulting organic extract (supernatant) using vacuum distillation to a product concentration of approximately 100 to 150 g/L.[1][8] c. Add heptane (5 to 85 volume percent) to the concentrated extract to act as an antisolvent and precipitate the product.[1] d. Filter the solid product, wash it with heptane, and dry under a vacuum. The expected purity of the solid at this stage is between 30 and 70 wt%.[1]
3. Crystallization a. Dissolve the crude solid in methanol at a concentration of 120 to 160 g/L at approximately 50°C.[1][7] b. Optionally, add seed crystals (0 to 1 wt%) to initiate crystallization.[7] c. Cool the solution to about 20°C over 2 to 4 hours and hold at this temperature for at least 1 hour.[7] d. To improve crystal size and purity, the slurry can be subjected to temperature cycling by heating back to 50°C and then cooling again. This can be repeated multiple times.[7] e. Filter the product crystals, wash with cold methanol, and dry under a vacuum. The final product should have a purity of 90 to 99 wt% with a yield of 65 to 80%.[7]
Protocol 2: Single Solvent Extraction and Multi-Step Liquid-Liquid Purification
This protocol utilizes a single solvent for the initial extraction, followed by a series of liquid-liquid extractions and pH adjustments before final precipitation and crystallization.
1. Initial Solvent Extraction a. Extract the whole fermentation broth with a single solvent.[1][2]
- Solvents: Methanol, ethanol, isopropanol, acetone, or acetonitrile.
- A typical example is using acetone with a water-to-solvent composition of approximately 45% water and 55% acetone by volume.[2]
2. Liquid-Liquid Extraction and Washing a. Concentrate the initial organic extract. b. Perform a solvent extraction on the concentrated liquid to move the this compound into an aqueous layer (A1).[1][8] c. Adjust the pH of the aqueous layer A1 to a range of 2 to 4 using an acid solution.[1][2][8] d. Wash the acidic aqueous layer with heptane (approximately 0.25 to 1 volume) at 15°C to 25°C for at least 30 minutes to remove impurities. Discard the heptane layer.[1][2][8] e. Extract the this compound from the purified aqueous layer into an organic solvent such as ethyl acetate, isopropyl acetate, or MEK (approximately 0.25 to 1 volume) at 15°C to 25°C. This creates an organic layer (O2) containing the product and a spent aqueous layer (A2) with polar impurities, which is discarded.[1][8]
3. Concentration and Precipitation a. Concentrate the organic layer O2 using vacuum distillation to a product concentration of about 40 g/L.[1][2] b. Add heptane (0 to 30 volume percent) to the concentrated organic layer to complete the precipitation of this compound.[1][2] c. Filter the product solids, wash with heptane, and dry under a vacuum. The solid purity at this stage is expected to be between 50 and 85 wt%.[1][2]
4. Crystallization a. Dissolve the solids from the precipitation step in methanol to a concentration of 70 to 100 g/L at approximately 55°C.[1][2][7] b. Seed the solution with 0 to 3 wt% of this compound crystals.[1][2] c. Cool the slurry to about 25°C over at least 1 hour.[1][2] d. Concentrate the slurry by vacuum to a final concentration of 140 to 160 g/L.[7] e. Further cool the slurry to a temperature between 4°C and 10°C and age for at least 12 hours.[7] f. Filter the product crystals, wash with methanol, and dry under a vacuum.[7] The final purity is expected to be high, with analog impurities reduced to less than 2 A% by HPLC.[1]
References
- 1. data.epo.org [data.epo.org]
- 2. US8674087B2 - Processes for isolation and purification of this compound - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20120165513A1 - Processes for isolation and purification of this compound - Google Patents [patents.google.com]
- 8. WO2011028654A1 - Processes for isolation and purification of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the HPLC and Mass Spectrometry Analysis of Enfumafungin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Enfumafungin using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This compound is a potent antifungal agent, and accurate quantification is crucial for research, development, and clinical applications.[1][2] These guidelines are designed to assist in method development, validation, and routine analysis of this compound in various matrices.
Introduction to this compound and its Analysis
This compound is a triterpene glycoside isolated from the fungus Hormonema carpetanum.[3][4] It exhibits strong antifungal activity by inhibiting the synthesis of β-1,3-D-glucan, an essential component of the fungal cell wall.[4] Its unique structure and mechanism of action make it a promising candidate for the development of new antifungal therapies.[3] Accurate and sensitive analytical methods are essential for pharmacokinetic studies, formulation development, and quality control of this compound. HPLC coupled with MS (LC-MS) is a powerful technique for the selective and sensitive quantification of this compound.[3][5]
Experimental Protocols
Sample Preparation: Extraction of this compound from Fungal Cultures
This protocol is designed for the extraction of this compound from fungal mycelium grown on a solid medium.
Materials:
-
Fungal culture of Hormonema carpetanum
-
Acetone
-
Ultrasonic bath
-
Vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
Harvest the fungal mycelium from the solid rice medium after the desired incubation period (e.g., 14 days at 23°C).[3]
-
Submerge the mycelium in acetone.
-
Place the sample in an ultrasonic bath for 2 hours to facilitate the extraction of this compound.[3]
-
Separate the organic phase from the fungal biomass by vacuum filtration through filter paper.[3]
-
Concentrate the extract by evaporating the acetone under vacuum using a rotary evaporator.[3]
-
The resulting dried extract can be reconstituted in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) for HPLC-MS analysis.
HPLC-MS Method for the Analysis of this compound
This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | Agilent Zorbax Eclipse Plus C18 (5 µm, 4.6 x 150 mm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 100% B over 20 minutes, then 100% B for 8 minutes[3] |
| Flow Rate | 0.6 mL/min[3] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| UV Detection | 200 ± 10 nm[3] |
| Expected Retention Time | Approximately 16.2 minutes[3] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) (for quantitative analysis) |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temperature | 350°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the HPLC-MS analysis of this compound. Please note that the specific mass-to-charge ratios for precursor and product ions for MRM analysis would need to be optimized experimentally.
| Parameter | Value | Reference |
| Retention Time | 16.2 min | [3] |
| UV Detection Wavelength | 200 ± 10 nm | [3] |
| Ionization Mode | API-ES | [3] |
Table 1: HPLC and MS Parameters for this compound Analysis.
For a quantitative bioanalytical method, a triple quadrupole mass spectrometer operating in MRM mode is recommended. The precursor ion would likely be the [M+H]⁺ or [M+Na]⁺ adduct of this compound. Product ions would be determined by fragmentation of the precursor ion.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Table 2: Hypothetical MRM Transitions for Quantitative Analysis of this compound. Note: These values need to be determined experimentally.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from sample preparation to data analysis.
Caption: Workflow for this compound Analysis.
Logical Relationship of Analytical Method Components
This diagram shows the relationship between the different components of the analytical method.
Caption: Components of the LC-MS Method.
Hypothetical Fragmentation Pathway of this compound
The following diagram illustrates a plausible fragmentation pathway for this compound in positive ion mode ESI-MS/MS. The fragmentation would likely involve the loss of the glucose moiety and subsequent cleavages of the triterpene core.
Caption: Hypothetical Fragmentation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The discovery of this compound, a novel antifungal compound produced by an endophytic Hormonema species biological activity and taxonomy of the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthase represents a novel lineage of fungal triterpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Deglycosylation of Enfumafungin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enfumafungin is a triterpene glycoside natural product that exhibits potent antifungal activity by inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis[1][2][3]. The glycosyl moiety of this compound is crucial for its potent biological activity. However, for the development of semi-synthetic analogs with improved pharmacokinetic properties, such as oral bioavailability, and for comprehensive structure-activity relationship (SAR) studies, the selective removal of this sugar residue is a critical step[4][5]. Enzymatic deglycosylation offers a mild and highly specific alternative to chemical hydrolysis, which can often lead to unwanted side reactions and degradation of the aglycone core[6].
These application notes provide detailed protocols for the enzymatic deglycosylation of this compound and its analogs, enabling the generation of the aglycone for further derivatization and biological evaluation.
Signaling Pathway of this compound Action
This compound targets the FKS1 subunit of the (1,3)-β-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-glucan polymers, a major component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow for Enzymatic Deglycosylation
The general workflow for the enzymatic deglycosylation of this compound involves enzyme selection, the enzymatic reaction itself, and subsequent purification and analysis of the aglycone product.
Caption: General experimental workflow.
Data Presentation: Structure-Activity Relationship of this compound and its Derivatives
The removal or modification of the glycosyl moiety and other functional groups on the this compound scaffold has a significant impact on its antifungal activity. The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and its derivatives against various fungal pathogens.
Table 1: Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) |
| Candida species | <0.5[1] |
| Aspergillus species | <0.5[1] |
| Cryptococcus species | Inactive[1] |
Table 2: In Vitro Activity of this compound Derivatives
| Compound | Fungal Species | MIC Range (µg/mL) | Key Structural Feature | Reference |
| This compound | Candida spp., Aspergillus spp. | <0.5 | Glycosylated triterpene | [1] |
| This compound Aglycone | Not specified | Reduced activity | Deglycosylated | Implied from SAR studies |
| MK-3118 (Ibrexafungerp) | Candida spp. | ≤1 | Semi-synthetic, orally bioavailable | [3] |
| MK-3118 (Ibrexafungerp) | Aspergillus spp. | ≤0.015 | Semi-synthetic, orally bioavailable | [3] |
| This compound B & C | Not specified | Significantly lower than this compound | Natural analogs with modified side chains | [2] |
Experimental Protocols
Protocol 1: Enzymatic Deglycosylation of Intact this compound using Recombinant β-d-Glucosidase
This protocol is based on the findings that a recombinant β-d-glucosidase was uniquely capable of cleaving the glycosidic bond of the intact this compound molecule[6].
Materials:
-
This compound
-
Recombinant β-d-glucosidase
-
Sodium acetate buffer (50 mM, pH 5.0)
-
Methanol
-
Ethyl acetate
-
Deionized water
-
Reaction vials
-
Incubator/shaker
-
HPLC system for reaction monitoring and purification
-
Mass spectrometer and NMR for product characterization
Procedure:
-
Substrate Preparation: Dissolve this compound in a minimal amount of methanol and then dilute with sodium acetate buffer (50 mM, pH 5.0) to a final concentration of 1-5 mg/mL. Ensure the final concentration of methanol is low enough not to inhibit the enzyme.
-
Enzyme Addition: Add recombinant β-d-glucosidase to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point of 0.1-1 mg of enzyme per 10 mg of substrate is recommended.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours) and analyzing them by HPLC. Look for the disappearance of the this compound peak and the appearance of a new, more nonpolar peak corresponding to the aglycone.
-
Reaction Quenching and Extraction: Once the reaction is complete, quench it by adding an equal volume of ethyl acetate. Vortex thoroughly to extract the aglycone into the organic phase. Separate the layers and collect the organic phase. Repeat the extraction twice.
-
Purification: Combine the organic extracts and evaporate the solvent under reduced pressure. Purify the resulting crude aglycone using an appropriate chromatographic method, such as silica gel chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of the this compound aglycone using mass spectrometry and NMR spectroscopy.
Protocol 2: Enzymatic Deglycosylation of Chemically Modified this compound Analogues using β-Glucuronidase
For this compound analogues where the ester moieties have been chemically removed, a broader range of enzymes, including β-glucuronidase, have shown activity[6].
Materials:
-
Chemically modified this compound analogue
-
β-Glucuronidase (from a source such as Aspergillus oryzae)
-
Sodium acetate buffer (50 mM, pH 4.5)
-
Methanol
-
Ethyl acetate
-
Deionized water
-
Reaction vials
-
Incubator/shaker
-
HPLC system
-
Mass spectrometer and NMR
Procedure:
-
Substrate Preparation: Dissolve the this compound analogue in a minimal amount of methanol and dilute with sodium acetate buffer (50 mM, pH 4.5) to a final concentration of 1-5 mg/mL.
-
Enzyme Addition: Add β-glucuronidase to the substrate solution (e.g., 0.1-1 mg of enzyme per 10 mg of substrate).
-
Incubation: Incubate the reaction mixture at 40-50°C with gentle agitation for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress via HPLC as described in Protocol 1.
-
Reaction Quenching and Extraction: Quench the reaction and extract the aglycone using ethyl acetate as described in Protocol 1.
-
Purification: Purify the crude aglycone using suitable chromatographic techniques.
-
Characterization: Confirm the structure and purity of the deglycosylated product by mass spectrometry and NMR.
Conclusion
The enzymatic deglycosylation of this compound is a pivotal step in the generation of novel semi-synthetic antifungal agents. The protocols provided herein offer a starting point for researchers to produce the this compound aglycone for further chemical modification and SAR studies. The choice of enzyme is critical and depends on the specific structure of the this compound derivative being investigated. These methods, coupled with robust analytical and biological characterization, will aid in the development of the next generation of glucan synthase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EP2007396B1 - this compound derivatives as antifungal agents - Google Patents [patents.google.com]
- 3. This compound Derivative MK-3118 Shows Increased In Vitro Potency against Clinical Echinocandin-Resistant Candida Species and Aspergillus Species Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal agents - Patent US-8188085-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fungerps: discovery of the glucan synthase inhibitor this compound and development of a new class of antifungal triterpene glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Synthesis of Novel Enfumafungin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis and biological evaluation of novel derivatives of Enfumafungin, a potent antifungal agent that inhibits β-(1,3)-D-glucan synthase.
Introduction
This compound is a triterpenoid glycoside natural product that demonstrates significant antifungal activity by inhibiting the fungal-specific enzyme β-(1,3)-D-glucan synthase, a critical component in the biosynthesis of the fungal cell wall.[1][2] This mode of action makes it an attractive starting point for the development of new antifungal drugs. However, the natural product itself possesses suboptimal pharmacokinetic properties for clinical use, particularly poor oral bioavailability. To address these limitations, medicinal chemistry efforts have focused on the semi-synthesis of novel this compound derivatives. A notable success in this area is the development of Ibrexafungerp (formerly SCY-078 or MK-3118), an orally bioavailable derivative currently in clinical use.[1][3]
Key modifications to the this compound scaffold have centered on the C-3 position, where the glycosyl moiety can be replaced with various amino-ether side chains. One successful strategy involves tethering the alkyl groups of the aminoether side chain into an azacyclic system, which has been shown to prevent oxidative N-demethylation and improve the pharmacokinetic profile.[1] This document outlines the synthetic strategies, experimental protocols, and biological evaluation methods for creating and testing such novel this compound derivatives.
Signaling Pathway: Fungal Cell Wall Biosynthesis
The primary target of this compound and its derivatives is β-(1,3)-D-glucan synthase, an enzyme complex located in the fungal plasma membrane. This enzyme catalyzes the polymerization of UDP-glucose into long chains of β-(1,3)-D-glucan, which are then extruded into the periplasmic space and incorporated into the fungal cell wall, providing structural integrity. By inhibiting this enzyme, this compound derivatives disrupt cell wall synthesis, leading to osmotic instability and fungal cell death.
Caption: Inhibition of β-(1,3)-D-Glucan Synthase by this compound Derivatives.
Experimental Workflow for Novel Derivative Synthesis and Evaluation
The development of novel this compound derivatives follows a structured workflow from initial synthesis to biological characterization. This process is designed to efficiently identify compounds with improved antifungal activity and drug-like properties.
Caption: Workflow for Discovery of Novel this compound Antifungal Agents.
Data Presentation: Antifungal Activity of this compound Derivatives
The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of this compound and its key derivatives against a panel of clinically relevant fungal pathogens. Data is compiled from multiple studies to provide a comparative overview.
Table 1: In Vitro Activity of this compound and Derivatives against Candida Species
| Compound | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | C. krusei MIC (µg/mL) |
| This compound | ≤0.5 | ≤0.5 | ≤0.5 | ≤0.5 |
| Ibrexafungerp (SCY-078) | 0.06 - 0.5 | 0.12 - 1 | 0.12 - 1 | 0.06 - 0.5 |
| Caspofungin (Comparator) | 0.03 - 0.25 | 0.06 - 0.5 | 0.12 - 2 | 0.12 - 1 |
Table 2: In Vitro Activity of this compound and Derivatives against Aspergillus Species
| Compound | A. fumigatus MIC (µg/mL) | A. flavus MIC (µg/mL) | A. niger MIC (µg/mL) | A. terreus MIC (µg/mL) |
| This compound | ≤0.5 | ≤0.5 | ≤0.5 | ≤0.5 |
| Ibrexafungerp (SCY-078) | ≤0.015 - 0.06 | ≤0.015 - 0.06 | ≤0.015 - 0.06 | ≤0.015 - 0.06 |
| Caspofungin (Comparator) | 0.03 - 0.25 | 0.06 - 0.5 | 0.06 - 0.5 | 0.12 - 1 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Protocol 1: General Procedure for the Semi-Synthesis of a C-3 Amino-Ether this compound Derivative
This protocol describes a representative two-step process for the synthesis of a novel this compound derivative, involving the preparation of the this compound core and its subsequent etherification.
Step 1: Preparation of the this compound Aglycone Core
-
Deglycosylation: Dissolve this compound (1.0 eq) in a mixture of methanol and 1N hydrochloric acid (10:1 v/v).
-
Stir the reaction mixture at 50°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aglycone.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound aglycone.
Step 2: Etherification of the C-3 Hydroxyl Group
-
Preparation of the Amino-alcohol Sulfamidate: In a separate flask, react the desired amino-alcohol (e.g., a cyclic amino-alcohol for improved PK properties) with thionyl chloride in an appropriate solvent like dichloromethane at 0°C.
-
Following the formation of the corresponding sulfite, perform an oxidation using a ruthenium catalyst (e.g., RuCl₃) and an oxidant (e.g., NaIO₄) to yield the cyclic sulfamidate.
-
Ether Bond Formation: Dissolve the this compound aglycone (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Add a strong base, for example, sodium hydride (1.2 eq), portion-wise at 0°C and stir for 30 minutes to generate the alkoxide.
-
Add the prepared amino-alcohol sulfamidate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude derivative using preparative High-Performance Liquid Chromatography (HPLC) to obtain the final product.
-
Characterization: Confirm the structure of the purified derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.
-
Preparation of Inoculum:
-
Subculture the fungal isolate onto Potato Dextrose Agar (PDA) and incubate for 24 hours at 35°C.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Preparation of Antifungal Stock Solutions:
-
Prepare a stock solution of the synthesized this compound derivative in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 16 to 0.03 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
The growth inhibition can be assessed visually or by using a spectrophotometric plate reader.
-
Conclusion
The semi-synthesis of novel this compound derivatives represents a promising strategy for the development of new, orally bioavailable antifungal agents. By modifying the C-3 side chain of the this compound core, it is possible to significantly improve the pharmacokinetic properties of the parent molecule while retaining or enhancing its potent inhibitory activity against β-(1,3)-D-glucan synthase. The protocols and data presented herein provide a framework for the synthesis, evaluation, and optimization of this important class of antifungal compounds.
References
Troubleshooting & Optimization
Overcoming low aqueous solubility of Enfumafungin in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the low aqueous solubility of Enfumafungin in experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions of this compound. It can be dissolved in DMSO at a concentration of 100 mg/mL (141.07 mM), though this may require ultrasonication to fully dissolve.[1][2][3] It is crucial to use newly opened, anhydrous DMSO as the hygroscopic nature of DMSO can negatively impact solubility.[1]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you encounter issues with dissolving this compound in DMSO, you can try the following:
-
Ultrasonication: Use an ultrasonic bath to aid dissolution.[1][2][3]
-
Heating: Gently warming the solution can help. For in vivo studies, heating to 37°C has been suggested.[4]
-
Vortexing: Vigorous vortexing can also facilitate dissolution.[3]
-
Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as absorbed water can hinder solubility.[1]
Q3: I need to prepare an aqueous working solution from my DMSO stock. How can I avoid precipitation?
A3: Direct dilution of a concentrated DMSO stock solution into an aqueous buffer is likely to cause precipitation. To avoid this, co-solvents and specific formulation strategies are necessary. Here are some established protocols for preparing working solutions for in vivo experiments, which can be adapted for in vitro assays with appropriate controls:
-
Protocol 1 (PEG300/Tween-80): Sequentially add the components in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This method yields a clear solution with a solubility of at least 2.5 mg/mL.[1][2]
-
Protocol 2 (SBE-β-CD): Prepare a solution of 10% DMSO in 90% (20% SBE-β-CD in Saline). This also achieves a solubility of at least 2.5 mg/mL.[1][2]
-
Protocol 3 (Corn Oil): A simple formulation involves 10% DMSO in 90% Corn Oil, reaching a solubility of at least 2.5 mg/mL.[1][2]
It is critical to add each solvent one by one and ensure the solution is clear before adding the next component.[3]
Q4: Can I store my this compound stock solution?
A4: Yes, stock solutions of this compound in DMSO can be stored. For long-term storage, it is recommended to keep them at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[1]
Q5: Are there other formulation strategies to improve this compound's aqueous solubility?
A5: Beyond the use of co-solvents, several other formulation strategies can be employed for poorly soluble drugs like this compound. These include:
-
Lipid-based formulations: Incorporating the compound into oils, surfactant dispersions, or self-emulsifying drug delivery systems (SEDDS).[5][6]
-
Solid dispersions: Dispersing this compound within a polymer matrix.[5][6]
-
Nanoparticle formulations: Reducing the particle size to the nanometer range to increase the surface area and dissolution rate.[5][7]
-
Cyclodextrin complexation: Using cyclodextrins to form inclusion complexes that enhance solubility.[6][8]
Quantitative Data: this compound Solubility
| Solvent/System | Concentration | Notes |
| DMSO | 100 mg/mL (141.07 mM) | Requires ultrasonication.[1][2][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.53 mM) | Clear solution.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.53 mM) | Clear solution.[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.53 mM) | Clear solution.[1][2] |
| Chloroform | Slightly soluble | |
| Methanol | Slightly soluble | [9] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Weigh out the required mass of this compound powder. For 1 mL of a 10 mM solution, you will need approximately 7.09 mg.
-
Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 7.09 mg).
-
Vortex the solution vigorously.
-
Place the vial in an ultrasonic bath and sonicate until the powder is completely dissolved. Gentle heating may be applied if necessary.
-
Once fully dissolved, store the stock solution in aliquots at -20°C or -80°C.[1]
Preparation of a 2.5 mg/mL this compound Working Solution (PEG300/Tween-80 Formulation):
-
Begin with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until a clear solution is obtained.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix. The final concentrations will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Mechanism of action of this compound on fungal cell wall synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. caymanchem.com [caymanchem.com]
Challenges in the purification of Enfumafungin due to epimers
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Enfumafungin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this potent antifungal agent, with a particular focus on the issues arising from its epimeric nature.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low overall yield after purification | Inefficient initial extraction from fermentation broth. | Ensure the solvent-to-broth ratio is optimized. A typical ratio is between 0.8 and 1.2.[1] Use a suitable solvent system such as acetone with a water content of around 45%.[1] |
| Loss of product during solvent partitioning and concentration steps. | Minimize the number of extraction and concentration steps. Use vacuum concentration at a controlled temperature to avoid degradation. | |
| Suboptimal crystallization conditions leading to product loss in the mother liquor. | Carefully control the cooling rate during crystallization. Seeding the solution with a small amount of pure this compound crystals can improve crystallization efficiency.[1] | |
| Broad or overlapping peaks in HPLC analysis | Presence of two interconverting epimers. | This is an inherent characteristic of this compound due to its hemiacetal structure.[2] The two peaks represent the epimers. For quantitative analysis, integrate both peaks. |
| Poor column performance or inappropriate HPLC method. | Use a high-resolution column and optimize the mobile phase composition and gradient. A C18 column is commonly used for analysis. | |
| Inconsistent purity results between batches | Variability in the fermentation process. | Standardize fermentation conditions, including media composition, temperature, and aeration. |
| Inconsistent performance of purification steps. | Strictly adhere to the established purification protocol. Monitor pH, temperature, and solvent compositions at each step. | |
| Degradation of this compound during processing or storage. | Process samples promptly and store this compound at low temperatures (e.g., -20°C or below) to minimize degradation and epimerization. | |
| Difficulty in achieving high purity (>98%) | Co-elution of structurally similar impurities. | Employ orthogonal purification techniques. For example, follow up reverse-phase chromatography with a normal-phase or ion-exchange step. |
| Inefficient removal of process-related impurities. | Optimize the washing steps during extraction and crystallization. Washing the crude product with a non-polar solvent like heptane can remove non-polar impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: Why do I observe two closely eluting peaks for this compound on my HPLC chromatogram?
A1: this compound possesses a hemiacetal moiety in its structure, which results in the existence of two epimers that can interconvert in solution.[2] These two epimers are diastereomers and will therefore have slightly different physical properties, leading to their separation on a chromatographic column. Under standard HPLC conditions, you will typically observe two overlapping peaks representing these two epimeric forms.
Q2: How can I quantify the total amount of this compound if I have two peaks?
A2: For accurate quantification of total this compound, you should sum the areas of both epimer peaks in your HPLC chromatogram. Ensure that your integration method correctly captures the area of both peaks.
Q3: Is it possible to isolate a single epimer of this compound?
A3: While it may be possible to enrich one epimer over the other using chiral chromatography techniques, the interconversion of the epimers in solution makes it challenging to isolate and maintain a single, stable epimer. The equilibrium between the two forms will likely be re-established over time.
Q4: What is the impact of pH on the stability and epimerization of this compound?
A4: The stability of the hemiacetal group is pH-dependent. Both acidic and basic conditions can potentially accelerate the rate of epimerization. During purification, it is crucial to control the pH at each step to maintain the integrity of the molecule and minimize unwanted side reactions. A patent on this compound purification describes adjusting the pH to a range of 2.5 to 3.5 during one of the extraction steps.[1]
Q5: What are the recommended storage conditions for purified this compound?
A5: To ensure the long-term stability of this compound and minimize degradation and epimerization, it should be stored as a solid in a tightly sealed container at low temperatures, preferably at -20°C or below.
Quantitative Data Presentation
The following tables summarize quantitative data from a patented this compound purification process.[1]
Table 1: Purity and Yield at Different Stages of Purification (Embodiment 1)
| Purification Stage | Description | Purity (wt %) | Yield (%) |
| Crude Isolation | Solids obtained after extraction and precipitation with heptane. | 30 - 70 | Not specified |
| Crystallization | Final product after crystallization from methanol. | Not specified | Not specified |
Table 2: Purity and Yield at Different Stages of Purification (Embodiment 2)
| Purification Stage | Description | Purity (wt %) | Yield (%) |
| Second Crude Isolation | Solids obtained after a series of extractions and precipitation. | 50 - 85 | Not specified |
| Crystallization | Final product after crystallization from methanol. | 90 - 99 | 65 - 80 |
Experimental Protocols
Protocol 1: General Purification of this compound from Fermentation Broth
This protocol is a generalized procedure based on patented methods.[1]
-
Extraction:
-
Adjust the pH of the whole fermentation broth to a range of 3 to 8.
-
Extract the broth with a suitable solvent mixture (e.g., acetone:water, ~55:45 v/v) at a solvent-to-broth ratio of approximately 1:1.
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Perform the extraction at a temperature between 10°C and 40°C.
-
Separate the organic extract from the cell mass by centrifugation.
-
-
Concentration and Solvent Exchange:
-
Concentrate the organic extract under vacuum.
-
Perform a solvent exchange into an aqueous solution by adding water and continuing the vacuum concentration to remove the organic solvent.
-
-
pH Adjustment and Extraction:
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Adjust the pH of the aqueous solution to between 2.5 and 3.5 with a suitable acid.
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Extract the acidic aqueous solution with a water-immiscible organic solvent such as isopropyl acetate.
-
-
Precipitation and Crude Isolation:
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Concentrate the organic extract containing this compound.
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Add an anti-solvent like heptane to precipitate the crude this compound.
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Filter and wash the solid product with heptane.
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Dry the crude product under vacuum.
-
-
Crystallization:
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Dissolve the crude this compound in methanol at an elevated temperature (e.g., 55°C).
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Cool the solution slowly to induce crystallization. Seeding is optional but recommended.
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Further cool the slurry to a lower temperature (e.g., 4-10°C) and age for several hours.
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Filter the crystals, wash with cold methanol, and dry under vacuum to obtain pure this compound.
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Protocol 2: HPLC Analysis of this compound
This is a general method for the analysis of this compound purity.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient from 30% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Expected Result: this compound will typically elute as two closely spaced or partially resolved peaks corresponding to the two epimers.
Mandatory Visualization
Caption: A flowchart illustrating the major steps in the purification of this compound.
Caption: The challenge of this compound epimerization during purification and analysis.
References
Technical Support Center: Enhancing Enfumafungin Production from Hormonema carpetanum
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Enfumafungin from Hormonema carpetanum fermentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to guide your experimental design and optimization efforts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during Hormonema carpetanum fermentation for this compound production.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No this compound Yield | Inappropriate medium composition. | Ensure all media components are of high quality and concentrations are accurate. Start with a proven production medium (see Tables 1 and 2). Systematically test different carbon and nitrogen sources to find the optimal combination for your strain. |
| Sub-optimal pH of the medium. | The pH of the fermentation broth can significantly impact enzyme activity and nutrient uptake. While the optimal pH for H. carpetanum is not definitively published, a starting pH of around 6.2 has been mentioned in patents.[1] It is recommended to monitor and control the pH throughout the fermentation process, testing a range from 5.5 to 7.5 to identify the optimal value for this compound production. | |
| Incorrect fermentation temperature. | Temperature affects both fungal growth and secondary metabolite production. A temperature of 25°C has been used for seed cultures.[1] For the production phase, it is advisable to test a range of temperatures (e.g., 20°C to 30°C) to determine the optimum for this compound biosynthesis. | |
| Insufficient aeration or agitation. | Oxygen is crucial for the growth of aerobic fungi and the biosynthesis of many secondary metabolites. Low aeration can limit growth and product formation. Conversely, excessive agitation can cause shear stress, damaging the mycelia. Start with moderate agitation (e.g., 220 rpm for shake flasks) and systematically evaluate the impact of varying agitation and aeration rates in a bioreactor.[2] | |
| Contamination with other microorganisms. | Bacterial or other fungal contamination can compete for nutrients and produce inhibitory compounds, drastically reducing this compound yield. Implement strict aseptic techniques throughout the entire process, from media preparation to inoculation and sampling. Regularly check cultures for signs of contamination. | |
| Slow or No Fungal Growth | Poor inoculum quality. | Use a fresh, actively growing seed culture for inoculation. Ensure the seed medium (see Table 3) supports robust growth. |
| Nutrient limitation in the medium. | Verify that the medium contains all essential macro- and micronutrients. Consider that high cell densities in fed-batch cultures will require nutrient supplementation. | |
| Presence of inhibitory substances. | Raw materials used in media preparation may contain inhibitory compounds. Use high-purity ingredients. | |
| Foaming in the Bioreactor | High protein content in the medium (e.g., yeast extract, peptone). | Add an appropriate antifoaming agent (e.g., silicone-based) at a minimal effective concentration. Excessive antifoam can sometimes interfere with downstream processing. |
| Inconsistent Batch-to-Batch Yield | Variability in raw materials. | Source key media components from reliable suppliers and test new batches for performance. |
| Inconsistent inoculum preparation. | Standardize the inoculum preparation process, including age and cell density. | |
| Fluctuations in fermentation parameters. | Ensure tight control and monitoring of pH, temperature, dissolved oxygen, and nutrient feeding. |
Data Presentation
The following tables summarize key quantitative data for Hormonema carpetanum fermentation media.
Table 1: Liquid Production Medium for this compound
| Component | Concentration (g/L) | Reference |
| Glucose | 50 | [3] |
| Tryptophan | 1 | [3] |
| Yeast Extract | 10 | [3] |
| N-Z Amine A | 33 | [3] |
Table 2: Alternative Liquid Production Medium (Medium F)
| Component | Concentration (g/L) | Reference |
| Soluble Starch | 20 | [1] |
| Glucose | 10 | [1] |
| Pharmamedia | 15 | [1] |
| (NH₄)₂SO₄ | 2 | [1] |
| KH₂PO₄ | 3 | [1] |
| CaCO₃ | 3 | [1] |
| Trace Element Mix¹ | 10 mL/L | [1] |
| Initial pH | 6.2 (adjusted with NaOH) | [1] |
¹Trace Element Mix composition not specified in the reference.
Table 3: Seed Medium for Hormonema sp. (KF SEED MEDIUM)
| Component | Concentration (g/L) | Reference |
| Corn Steep Liquor | 5 | [1] |
| Tomato Paste | 40 | [1] |
| Oat Flour | 10 | [1] |
| Glucose | 10 | [1] |
| Trace Element Mix² | 10 mL/L | [1] |
²Trace Element Mix composition not specified in the reference.
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound production.
Protocol 1: Preparation of Production Medium
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Weigh the required amounts of each component as listed in Table 1 or Table 2.
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Dissolve the components in distilled or deionized water, making up to approximately 90% of the final volume.
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If using Medium F, adjust the pH to 6.2 with NaOH.[1]
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Bring the medium to the final volume.
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Sterilize the medium by autoclaving at 121°C for the appropriate time based on the volume.
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Allow the medium to cool to the desired fermentation temperature before inoculation.
Protocol 2: Fermentation of Hormonema carpetanum
-
Inoculum Preparation:
-
Inoculate a sterile seed medium (Table 3) with a stock culture of Hormonema carpetanum ATCC 74360.
-
Incubate the seed culture at 25°C with agitation (e.g., 220 rpm) for 3 days.[1]
-
-
Production Fermentation:
-
Inoculate the sterile production medium with the seed culture (a typical inoculum volume is 2-5% v/v).
-
Incubate the production culture under the desired conditions of temperature, pH, and agitation.
-
For fed-batch fermentation, develop a feeding strategy to supply limiting nutrients (e.g., glucose) to maintain cell growth and productivity.
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Monitor the fermentation by taking periodic sterile samples to measure cell growth, substrate consumption, and this compound production.
-
Protocol 3: Extraction and Quantification of this compound
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Extraction:
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At the end of the fermentation, harvest the whole broth.
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Perform a solvent extraction to separate this compound from the fermentation broth. A common method involves using a mixture of an organic solvent (e.g., methyl ethyl ketone) and water.
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Separate the organic phase containing this compound.
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Concentrate the organic extract under vacuum.
-
-
Quantification by HPLC-UV:
-
While a specific validated HPLC-UV method for this compound quantification is not detailed in the provided search results, a general approach can be followed and optimized:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with a possible acid modifier like formic acid or acetic acid) is a common starting point for separating triterpenoid glycosides.
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Detection: UV detector set at a wavelength where this compound has significant absorbance (this would need to be determined by running a UV scan of a purified standard).
-
Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the samples.
-
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Under some HPLC conditions, this compound may appear as two overlapping peaks due to its two interconverting epimeric forms.[3][4][5]
-
Visualizations
Diagram 1: Proposed Biosynthetic Pathway of this compound
Caption: Hypothetical biosynthetic pathway of this compound.
Diagram 2: Experimental Workflow for Yield Improvement
Caption: Iterative workflow for this compound yield improvement.
Diagram 3: Logical Relationship for Troubleshooting Low Yield
Caption: Key factors influencing low this compound yield.
References
- 1. US20120165513A1 - Processes for isolation and purification of this compound - Google Patents [patents.google.com]
- 2. Draft genome sequence and annotation of the this compound producing fungus Hormonema carpetanum ATCC 74360 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthase represents a novel lineage of fungal triterpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural this compound Analogues from Hormonema carpetanum and Their Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting Enfumafungin instability in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Enfumafungin. Below you will find frequently asked questions and troubleshooting guides to address common stability concerns.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound in its powdered form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is crucial to store the powder in a tightly sealed container to protect it from moisture.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions, typically prepared in dimethyl sulfoxide (DMSO), exhibit different stability profiles at various temperatures. For long-term storage, it is recommended to store aliquots at -80°C, which maintains stability for up to 6 months.[1][2] For shorter periods, storage at -20°C is viable for up to 1 month.[1][2] It is highly advisable to avoid repeated freeze-thaw cycles, as this can lead to degradation.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is highly soluble in DMSO (up to 100 mg/mL with the aid of ultrasonication).[1] It is slightly soluble in chloroform and methanol. When preparing solutions, it is recommended to use freshly opened, anhydrous DMSO, as the presence of water can impact solubility and stability.[2]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively published, it is a general best practice for all pharmaceutical compounds to be protected from light to prevent potential photodegradation. Therefore, it is recommended to store both solid this compound and its solutions in amber vials or in the dark.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Q5: I observed precipitation in my this compound stock solution after thawing or during storage. What should I do?
A5: Precipitation can occur if the solubility limit is exceeded or due to temperature fluctuations.
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Initial Steps: Gently warm the solution to 37°C and sonicate to attempt redissolving the precipitate.[2]
-
Solvent Considerations: Ensure that the DMSO used is of high purity and anhydrous. The presence of water can significantly decrease the solubility of this compound.
-
For in vivo studies: If preparing aqueous dilutions from a DMSO stock, it is critical to add the co-solvents sequentially and ensure complete dissolution at each step to prevent precipitation.[2] If precipitation persists, consider preparing a fresh stock solution.
Q6: My this compound solution has changed color. Is it still viable?
A6: A color change can be an indicator of chemical degradation. Triterpenoids can be susceptible to oxidation, which may lead to the formation of colored byproducts. It is recommended to discard the solution and prepare a fresh stock. To mitigate this issue in the future, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if possible, and always protect it from light.
Q7: I suspect a loss of antifungal activity in my experiments. How can I confirm the stability of my this compound?
A7: A loss of activity is a primary indicator of degradation. The most common degradation pathway for triterpene glycosides like this compound is the cleavage of the glycosidic bond (deglycosylation), which can be catalyzed by enzymes or acidic conditions.
-
Confirmation of Degradation: The stability of your this compound solution can be assessed using High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main this compound peak and the appearance of new peaks over time would confirm degradation.
-
Preventative Measures:
-
Ensure proper storage conditions are strictly followed (see FAQs).
-
Use fresh, high-quality solvents for solution preparation.
-
Avoid contamination of stock solutions with any enzymatic activities, particularly if working with cell lysates or other biological materials.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1][2] |
| -20°C | Up to 1 month[1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound.
1. Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in the dark for 7 days.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection at an appropriate wavelength).
4. Data Interpretation:
-
Monitor for a decrease in the peak area of the parent this compound peak.
-
Observe the formation of any new peaks, which represent degradation products.
-
Characterize the degradation products using mass spectrometry (LC-MS) if possible.
Mandatory Visualization
Caption: Troubleshooting workflow for suspected this compound instability.
Caption: Potential degradation pathways of this compound.
References
Preventing degradation of Enfumafungin during experimental procedures
Welcome to the Technical Support Center for Enfumafungin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a triterpene glycoside with potent antifungal activity, acting as a (1,3)-β-D-glucan synthase inhibitor.[1][2] Its chemical structure contains a hemiacetal moiety, which can exist as a mixture of two interconverting epimers, making it inherently susceptible to degradation under various experimental conditions.[3] Factors such as temperature, pH, light, and the presence of oxidizing agents can lead to the degradation of this compound, potentially affecting its biological activity and leading to inconsistent experimental outcomes.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored under controlled temperature conditions. For short-term storage, -20°C is recommended for up to one month. For long-term storage, -80°C is advised for up to six months.[1]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4] When preparing stock solutions, it is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can promote hydrolysis. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[4]
Q4: Is this compound sensitive to light?
A4: While specific photostability studies on this compound are not extensively published, many complex organic molecules, including other antifungal agents, are known to be light-sensitive.[4][5] Therefore, it is a best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and during experiments.
Q5: How does pH affect the stability of this compound?
A5: The stability of triterpenoid saponins can be pH-dependent.[6] Although specific data for this compound is limited, related compounds have shown instability in both acidic and basic conditions. The development of this compound derivatives that are effective under acidic conditions suggests that the parent molecule's stability may be compromised at certain pH values.[7] It is advisable to control the pH of your experimental buffers and to assess the stability of this compound in your specific buffer system if prolonged incubation is required.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected antifungal activity.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | 1. Verify the age and storage conditions of your stock solution. Ensure it has been stored at -80°C for no longer than 6 months or at -20°C for no longer than 1 month.[1] 2. Prepare a fresh stock solution from a new vial of solid this compound. 3. Perform a quality control check of the new stock solution using a standard assay before proceeding with experiments. |
| Degradation in experimental media/buffer. | 1. Assess the pH of your experimental medium. If it is strongly acidic or basic, consider adjusting it to a more neutral pH if your experimental design allows. 2. Minimize the incubation time of this compound in the experimental medium. 3. For long incubations, consider performing a time-course experiment to assess the stability of this compound in your specific medium by HPLC analysis. |
| Photodegradation. | 1. Protect all solutions containing this compound from light by using amber vials or by wrapping containers in foil. 2. Minimize the exposure of your experimental setup to direct light. |
Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products. | 1. Review the handling and storage of the sample prior to injection. Check for exposure to high temperatures, extreme pH, or light. 2. Compare the chromatogram to a freshly prepared standard of this compound. The presence of additional peaks, particularly at different retention times, may indicate degradation. 3. If possible, use a mass spectrometer (LC-MS) to obtain mass data for the unexpected peaks to help in their identification as potential degradation products. |
| Interconversion of hemiacetal epimers. | 1. This compound can exist as two interconverting epimers, which may appear as two closely eluting or overlapping peaks under certain HPLC conditions.[3] 2. Consult literature for HPLC methods specifically developed for the analysis of this compound, which may have optimized conditions to either separate or co-elute these epimers for consistent quantification.[8] |
| Contamination. | 1. Analyze a blank (solvent) injection to rule out contamination from the solvent or HPLC system. 2. Ensure proper cleaning of all glassware and equipment used for sample preparation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Reference |
| Short-term | -20°C | Up to 1 month | [1] |
| Long-term | -80°C | Up to 6 months | [1] |
Table 2: Summary of Potential Instability of this compound based on Forced Degradation Studies of a Related Compound (Micafungin)
This data is inferred from a study on Micafungin, another (1,3)-β-D-glucan synthase inhibitor, and may indicate potential, but not confirmed, degradation pathways for this compound.
| Stress Condition | Observed Instability of Micafungin | Potential Implication for this compound | Reference |
| Acidic (e.g., 0.1 M HCl) | Moderately unstable | Potential for hydrolysis of the glycosidic bond or other acid-labile groups. | [9] |
| Basic (e.g., 0.1 M NaOH) | Quite unstable | Potential for hydrolysis of ester or amide groups and epimerization. | [9] |
| Oxidative (e.g., 3% H₂O₂) | Quite unstable | The triterpene backbone may be susceptible to oxidation. | [9] |
| Photolytic (UV/Vis light) | Moderately unstable | The molecule may absorb light, leading to photochemical degradation. | [9] |
| Thermal | Slightly unstable | Elevated temperatures can accelerate degradation reactions. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the solid. If necessary, use a sonicator for a short period to aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Forced Degradation Study for this compound
This is a general protocol to assess the stability of this compound under various stress conditions. The specific concentrations and incubation times may need to be optimized.
-
Preparation of Test Solutions:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 60°C), protected from light, for a specified time.
-
Photodegradation: Expose the this compound solution in a photostability chamber to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10][11][12] A control sample should be wrapped in foil and kept under the same conditions.
-
-
Analysis:
-
At each time point, withdraw a sample and analyze by a stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
-
Mandatory Visualization
References
- 1. Investigating the role of excipients on the physical stability of directly compressed tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MALDI mass spectrometry-based identification of antifungal molecules from endophytic Bacillus strains with biocontrol potential of Lasiodiplodia theobromae, a grapevine trunk pathogen in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Separation and Analysis of Saponins in Natural Products | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthase represents a novel lineage of fungal triterpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. database.ich.org [database.ich.org]
Addressing batch-to-batch variability of commercial Enfumafungin
Welcome to the technical support center for commercial Enfumafungin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges arising from the inherent batch-to-batch variability of this natural product-derived antifungal agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a triterpene glycoside antifungal compound originally isolated from the fungus Hormonema carpetanum.[1][2] Its primary mechanism of action is the specific inhibition of (1,3)-β-D-glucan synthase, a critical enzyme responsible for the synthesis of glucan, an essential component of the fungal cell wall.[3][4] This targeted action disrupts cell wall integrity, leading to fungal cell death.[3]
Q2: Why is batch-to-batch variability a concern for this compound?
A2: this compound is a natural product obtained through fermentation.[5] Like many natural products, its production can be influenced by subtle variations in fermentation conditions, culture strains, and downstream purification processes.[6][7] These factors can lead to differences in purity, impurity profiles, and the presence of related analogues across different manufacturing batches, potentially impacting experimental reproducibility.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term stability, solid this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to minimize freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mg/mL (with the aid of ultrasonication).[2] For in vivo studies, various solvent systems have been reported, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] If precipitation occurs upon preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
Issue 1: Inconsistent Antifungal Activity (MIC/IC50 Values) Between Batches
You may observe that different lots of this compound exhibit varying levels of potency against your fungal strains of interest, leading to shifts in Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC50) values.
Possible Cause: This is a classic indicator of batch-to-batch variability in the purity or potency of the compound. Minor, structurally related impurities may be present at different levels, or the exact purity of the active compound may differ.
Suggested Solution:
-
Certificate of Analysis (CoA) Review: Always compare the CoA for each batch. Pay close attention to the stated purity (e.g., by HPLC).
-
Internal Quality Control (QC): Perform a standardized QC experiment for every new batch received before initiating large-scale experiments.
-
Dose-Response Curve Normalization: Run a reference standard (if available) or a previously characterized "gold standard" batch in parallel with the new batch. This allows for the normalization of results and the calculation of a relative potency factor.
Experimental Protocol: Comparative Antifungal Susceptibility Testing
This protocol details how to compare the potency of a new batch of this compound against a reference batch using a broth microdilution assay.
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
Appropriate growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
This compound (Reference Batch and New Batch), dissolved in DMSO
-
Spectrophotometer or plate reader
Methodology:
-
Inoculum Preparation: Culture the fungal strain and prepare an inoculum suspension standardized to a specific cell density (e.g., 0.5–2.5 x 10³ CFU/mL in RPMI medium).
-
Drug Dilution: Prepare serial dilutions of both the reference and new batches of this compound in the growth medium. A typical concentration range for Candida species would be from 16 µg/mL down to 0.015 µg/mL.
-
Plate Inoculation: Add 100 µL of the fungal inoculum to each well of the 96-well plate. Then add 100 µL of the serially diluted this compound solutions. Include a growth control (inoculum only) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Reading: Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.
-
Data Analysis: Compare the MIC values obtained for the new batch and the reference batch. A significant deviation (e.g., >2-fold) indicates a notable difference in potency.
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
You observe cellular effects that are not consistent with the known mechanism of action of this compound (inhibition of glucan synthesis), or these effects vary between batches.
Possible Cause: The presence of unknown impurities or degradation products in certain batches could lead to off-target biological activities.
Suggested Solution:
-
Purity Assessment: If you have access to analytical instrumentation, perform an independent purity check using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the new batch to a previous batch. Look for the appearance of new peaks or changes in the relative area of minor peaks.
-
Mechanism of Action Confirmation: Perform an experiment to confirm the on-target activity of the new batch. For this compound, this could be a glucan synthase activity assay or a cell wall integrity assay (e.g., using calcofluor white staining). If on-target activity is consistent but off-target effects persist, this strongly suggests the presence of active impurities.
-
Contact Supplier: Report the issue to the commercial supplier and provide them with your comparative data. They may be able to provide further information on the batch .
Data Presentation
Table 1: Example Certificate of Analysis Data for Three Hypothetical Batches of this compound
| Parameter | Batch A | Batch B | Batch C |
| Lot Number | 202401A | 202408B | 202503C |
| Purity (HPLC, % Area) | 99.1% | 96.5% | 98.8% |
| Major Impurity (% Area) | 0.4% | 2.1% | 0.7% |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Solubility (10 mg/mL in DMSO) | Clear Solution | Clear Solution | Clear Solution |
Table 2: Example Comparative Potency Data
| Fungal Strain | Batch A MIC (µg/mL) | Batch B MIC (µg/mL) | Batch C MIC (µg/mL) |
| C. albicans ATCC 90028 | 0.25 | 0.5 | 0.25 |
| C. glabrata ATCC 2001 | 0.125 | 0.25 | 0.125 |
| A. fumigatus ATCC 204305 | 0.5 | 1.0 | 0.5 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual product specifications.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for batch variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Fungerps: discovery of the glucan synthase inhibitor this compound and development of a new class of antifungal triterpene glycosides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | A review of the fernane-type triterpenoids as anti-fungal drugs [frontiersin.org]
- 5. US8674087B2 - Processes for isolation and purification of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
Technical Support Center: Refinement of Enfumafungin Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the extraction and purification of Enfumafungin, a potent triterpene glycoside antifungal compound. Our goal is to help you minimize impurities and maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound extraction?
A1: Impurities in this compound extraction can be broadly categorized into three groups:
-
Polar Impurities: These are highly water-soluble compounds from the fermentation broth that may be carried through the initial extraction steps.
-
Non-Polar Impurities: These include lipids and other hydrophobic molecules from the fermentation medium or the producing organism, Hormonema carpetanum.
-
Structurally Related Impurities (Analog Impurities): These are molecules with a similar structure to this compound, such as this compound B and this compound C, which are natural analogs produced by the same fungus[1]. Additionally, this compound itself exists as a mixture of two interconverting epimers due to a hemiacetal moiety, which can complicate purification and analysis[1].
Q2: What is the expected purity of this compound after the initial crude extraction and after final crystallization?
A2: The purity of this compound can vary significantly at different stages of the purification process. After initial precipitation steps, the solid purity can range from 30% to 85% by weight[1][2]. Following crystallization, a much higher purity of 90% to 99% by weight can be achieved, with analog impurities reduced to less than 2% as determined by HPLC analysis[1][2].
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: For long-term storage, solid this compound powder should be stored at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years. If dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to six months or at -20°C for up to one month[3]. Triterpene glycosides, in general, have been shown to be stable over several years when stored in a controlled environment[4].
Troubleshooting Guides
Problem 1: Low Yield of Precipitated this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Precipitation | Gradually add an anti-solvent like heptane to the concentrated extract. Ensure thorough mixing and allow sufficient time for precipitation. | Heptane acts as an anti-solvent, reducing the solubility of this compound and promoting its precipitation out of the solution[1][2]. |
| Product Oiling Out | Before adding the anti-solvent, add a solvent like isopropyl acetate to the concentrate at a slightly elevated temperature (35°C to 55°C). | This helps to prevent the product from separating as an oil instead of a solid precipitate, which can be difficult to handle and purify[2]. |
| Sub-optimal pH | Ensure the pH of the aqueous layer is adjusted to a range of 2 to 4 before the final organic solvent extraction and subsequent precipitation. | pH adjustment is a critical step to ensure this compound is in a less soluble form in the aqueous phase, thereby maximizing its transfer to the organic phase for precipitation. |
Problem 2: Formation of a Stable Emulsion During Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Step | Rationale |
| High Concentration of Surfactant-like Molecules | 1. Gently swirl the separatory funnel instead of vigorous shaking. 2. Add a saturated sodium chloride solution (brine). 3. Centrifuge the mixture. 4. Filter the emulsion through a bed of Celite or phase separation paper. | 1. Reduces the mechanical energy that promotes emulsion formation. 2. Increases the ionic strength of the aqueous phase, which helps to break the emulsion. 3. The force can help to separate the layers. 4. These materials can physically break up the emulsion and aid in layer separation. |
| Presence of Fine Particulates | Centrifuge the fermentation broth to remove cell debris and other solids before the initial solvent extraction. | Solid particles can stabilize emulsions by accumulating at the interface between the two liquid phases. |
Problem 3: Difficulty in Achieving High Purity During Crystallization
| Potential Cause | Troubleshooting Step | Rationale | | Co-crystallization of Impurities | 1. Ensure the correct solvent system is used (e.g., methanol). 2. Control the cooling rate; a slower cooling process is generally better. 3. Consider adding a small amount of seed crystals. | 1. The choice of solvent is critical for selective crystallization of the target compound. 2. Slow cooling allows for the formation of more ordered and purer crystals. 3. Seeding can promote the crystallization of the desired compound over impurities[1][2]. | | Presence of Analog Impurities | Perform multiple crystallization steps. The level of analog impurities can be significantly reduced with successive crystallizations. | Repeated crystallization is a powerful technique for removing impurities that have similar solubility characteristics to the target compound[1][2]. | | Incomplete Removal of Polar/Non-Polar Impurities | Incorporate specific wash steps in the extraction protocol. For example, washing the acidic product layer with heptane can remove non-polar impurities, while subsequent extractions into an organic solvent will leave more polar impurities in the aqueous phase[2]. | These targeted washes are designed to remove specific classes of impurities before the final crystallization step. |
Data Presentation
Table 1: Summary of this compound Precipitation and Crystallization Parameters
| Parameter | Crude Precipitation | Crystallization | Reference |
| Solvent | Isopropyl acetate / Heptane | Methanol | [1][2] |
| Concentration | 100 to 150 g/L (in organic extract) | 70 to 160 g/L | [1][2] |
| Temperature | 35°C to 55°C (during IPA addition) | 50°C to 55°C (dissolution), cool to 20°C to 25°C | [1][2] |
| Seed Addition | Not applicable | 0 to 3 wt% (optional) | [1][2] |
| Expected Purity | 30 to 85 wt% | 90 to 99 wt% | [1][2] |
| Expected Yield | - | 65 to 80% | [1] |
Experimental Protocols
Protocol 1: Crude Extraction of this compound from Fermentation Broth
-
Initial Solvent Extraction: Extract the whole fermentation broth with a suitable organic solvent such as a mixture of methyl ethyl ketone (MEK) and methanol. The pH of the extraction should be maintained between 3 and 8, and the temperature between 10°C and 40°C.
-
Concentration: Separate the organic extract and concentrate it under vacuum.
-
Aqueous Back-Extraction: Perform a solvent extraction on the concentrated organic liquid to move the this compound into an aqueous layer.
-
Acidification and Heptane Wash: Adjust the pH of the aqueous layer to a range of 2 to 4 with an acid. Add heptane, mix, and then remove the heptane layer to discard non-polar impurities.
-
Final Organic Extraction: Extract the this compound from the acidic aqueous layer into an organic solvent such as ethyl acetate or isopropyl acetate.
-
Concentration: Concentrate the final organic layer to prepare for precipitation.
Protocol 2: Crystallization of this compound
-
Dissolution: Dissolve the crude this compound solids in methanol to a concentration of 70 to 160 g/L at a temperature of 50°C to 55°C[1][2].
-
Seeding (Optional): Add 0 to 3 wt% of this compound seed crystals to the solution[1][2].
-
Cooling: Cool the slurry to 20°C to 25°C over at least one hour[1][2].
-
Concentration (Optional): The slurry can be further concentrated by vacuum to about 140 to 160 g/L[2].
-
Filtration and Washing: Filter the product crystals, wash them with cold methanol, and then with heptane[1][2].
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Decision Tree for this compound Extraction.
References
- 1. WO2011028654A1 - Processes for isolation and purification of this compound - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability of black cohosh triterpene glycosides and polyphenols: potential clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the in vivo stability of Enfumafungin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Enfumafungin.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and its analogs.
Problem 1: Low or inconsistent efficacy in animal models despite potent in vitro activity.
| Potential Cause | Troubleshooting Steps |
| Poor Oral Bioavailability | This compound has limited oral bioavailability. Consider intraperitoneal (i.p.) administration for initial in vivo studies. For oral administration, utilize a formulation designed to improve solubility and absorption (see Experimental Protocols Section).[1][2] |
| Metabolic Instability | The primary metabolic liability of this compound derivatives is oxidative N-demethylation at the C3 side chain. If your analog contains a similar side chain, this is a likely cause of rapid clearance. |
| Solution: Synthesize analogs where the susceptible N-alkyl groups are modified. A successful strategy has been to incorporate the nitrogen into an azacyclic system to sterically hinder N-demethylation.[3] | |
| Chemical Instability | The hemiacetal moiety in the this compound core structure can be unstable, potentially leading to ring-opening and degradation in vivo. |
| Solution: Consider reducing the hemiacetal to a more stable cyclic ether. This modification has been shown to improve chemical stability while retaining antifungal activity. | |
| Inadequate Formulation | Poor solubility can lead to precipitation at the injection site or in the gastrointestinal tract, reducing the amount of compound absorbed. |
| Solution: Prepare a clear, stable solution for in vivo dosing. Refer to the "Protocol for In Vivo Formulation" for recommended vehicle compositions. |
Problem 2: High variability in plasma concentrations between animals.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | Variability in oral gavage or intraperitoneal injection technique can lead to inconsistent administration of the compound. |
| Solution: Ensure all personnel are properly trained in the chosen administration route. For oral gavage, verify correct placement to avoid dosing into the lungs. | |
| Formulation Instability | The compound may be precipitating out of the vehicle solution over time. |
| Solution: Prepare the formulation fresh daily and visually inspect for any precipitation before dosing. Use sonication or gentle heating if necessary to aid dissolution, but ensure the compound is stable under these conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's poor in vivo stability?
A1: this compound's in vivo stability is hampered by two main factors:
-
Metabolic Susceptibility: It is prone to rapid metabolism, particularly through oxidative N-demethylation of its C3 side chain.[3]
-
Chemical Instability: The presence of a hemiacetal moiety in its structure can lead to degradation through ring-opening and oxidation.
Q2: How was the in vivo stability of this compound improved to develop Ibrexafungerp (SCY-078)?
A2: The development of Ibrexafungerp from this compound involved key semi-synthetic modifications to address its instabilities. A primary strategy was to modify the C3 side chain by tethering the alkyl groups proximal to the basic nitrogen into an azacyclic system. This structural change effectively precludes oxidative N-demethylation, a major pathway of metabolic degradation.[3] This chemical modification significantly improved the pharmacokinetic properties and oral bioavailability of the compound.[3][4]
Q3: What are the key pharmacokinetic differences between this compound and its stabilized derivative, Ibrexafungerp?
A3: While direct comparative pharmacokinetic data for this compound is limited in the public domain due to its poor in vivo properties, the development of Ibrexafungerp was driven by the need to overcome these limitations. Ibrexafungerp exhibits significantly improved oral bioavailability and metabolic stability compared to the parent compound.[4]
Q4: Can I use this compound for oral administration in my animal studies?
A4: While technically possible, oral administration of unmodified this compound is likely to yield poor and inconsistent results due to its low oral bioavailability. For proof-of-concept in vivo studies with this compound, intraperitoneal injection is a more reliable route of administration.[1][2] If oral administration is necessary, a stabilized derivative like Ibrexafungerp is highly recommended.
Q5: What formulation should I use for in vivo studies of this compound or its analogs?
A5: A common formulation for improving the solubility of poorly soluble compounds like this compound for in vivo studies involves a mixture of solvents. A recommended vehicle is a combination of DMSO, PEG300, Tween-80, and saline. For detailed preparation, please refer to the "Protocol for In Vivo Formulation" section.
Quantitative Data Summary
The following tables summarize key in vitro activity and in vivo pharmacokinetic parameters for the stabilized this compound derivative, Ibrexafungerp.
Table 1: In Vitro Activity of Ibrexafungerp against Candida Species
| Organism | MIC Range (µg/mL) |
| Candida albicans | 0.06 - 0.5 |
| Candida glabrata | 0.06 - 1 |
| Candida parapsilosis | 0.25 |
| Candida krusei | 0.5 |
| Candida auris | 0.05 - 0.5 |
MIC (Minimum Inhibitory Concentration) values are compiled from multiple studies and can vary based on testing conditions.[5]
Table 2: Oral Bioavailability of Ibrexafungerp in Different Species
| Species | Oral Bioavailability (%) |
| Mouse | ~51% |
| Rat | ~45% |
| Dog | ~35% |
Data for Ibrexafungerp (SCY-078).[5]
Table 3: Pharmacokinetic Parameters of Ibrexafungerp in a Murine Model of Disseminated Candidiasis
| Parameter | Value |
| Oral Doses | 3.125–200 mg/kg |
| Peak Concentration (Cmax) | 0.04–2.66 µg/mL |
| AUC (0-24h) | 0.61–41.10 µg·h/mL |
AUC (Area Under the Curve) represents total drug exposure over 24 hours.[6]
Experimental Protocols
Protocol 1: In Vivo Murine Model of Disseminated Candidiasis
This protocol is adapted from established methods for evaluating antifungal efficacy in a systemic infection model.[7]
Materials:
-
Candida albicans strain (e.g., SC5314)
-
YPD broth and agar plates
-
Sterile phosphate-buffered saline (PBS)
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6- to 8-week-old immunocompromised mice (e.g., neutropenic model induced by cyclophosphamide)
-
Test compound (this compound analog) formulated in a suitable vehicle
-
Vehicle control
-
Positive control antifungal (e.g., fluconazole, caspofungin)
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans from a frozen stock on a YPD agar plate.
-
Inoculate a single colony into 10 mL of YPD broth and incubate at 30°C with shaking overnight.
-
Harvest yeast cells by centrifugation, wash twice with sterile PBS.
-
Resuspend the pellet in sterile PBS and determine the cell density using a hemocytometer.
-
Adjust the final concentration to 1 x 10⁶ cells/mL in sterile PBS.
-
-
Infection:
-
Infect mice via intravenous (i.v.) injection into the lateral tail vein with 0.1 mL of the prepared C. albicans suspension (1 x 10⁵ cells per mouse).
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2-4 hours).
-
Administer the test compound, vehicle control, and positive control via the desired route (e.g., oral gavage or i.p. injection) at the predetermined dosing regimen.
-
Continue treatment for a specified duration (e.g., 3-7 days).
-
-
Efficacy Assessment:
-
Monitor the mice daily for clinical signs of illness and mortality.
-
At the end of the study, euthanize the mice.
-
Aseptically remove target organs (typically kidneys).
-
Homogenize the organs in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on YPD agar to determine the fungal burden (colony-forming units, CFU) per gram of tissue.
-
-
Data Analysis:
-
Compare the CFU/gram of tissue between the treated groups and the vehicle control group to determine the reduction in fungal burden.
-
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of a compound.[8][9][10]
Materials:
-
Pooled liver microsomes (human, mouse, or rat)
-
Test compound
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic rates (e.g., dextromethorphan, midazolam)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Dilute the test compound to the final working concentration (e.g., 1 µM) in the potassium phosphate buffer.
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the diluted microsomes and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately stop the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard. This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Protocol 3: Protocol for In Vivo Formulation
For poorly soluble compounds like this compound, a multi-component vehicle is often required.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Test compound
Procedure:
-
Weigh the required amount of the test compound.
-
Add DMSO to dissolve the compound completely. This should typically be a small percentage of the final volume (e.g., 5-10%).
-
Sequentially add PEG300 (e.g., 40% of the final volume).
-
Add Tween-80 (e.g., 5% of the final volume).
-
Finally, add sterile saline to reach the final desired volume (e.g., 45-50%).
-
Vortex or sonicate briefly to ensure a clear, homogenous solution.
-
Prepare this formulation fresh before each use and visually inspect for any precipitation.
Note: The exact percentages of each component may need to be optimized for your specific compound.
Visualizations
References
- 1. The discovery of this compound, a novel antifungal compound produced by an endophytic Hormonema species biological activity and taxonomy of the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics and Pharmacodynamics of Ibrexafungerp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. mercell.com [mercell.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Validation & Comparative
A Comparative Analysis of Enfumafungin and Caspofungin Against Candida albicans
In the landscape of antifungal therapeutics, the echinocandin class of drugs has been a cornerstone for treating invasive candidiasis. Caspofungin, a well-established member of this class, has a proven track record. However, the emergence of resistance and the need for oral formulations have driven the development of new agents like Enfumafungin and its derivatives. This guide provides a detailed comparison of the efficacy of this compound and Caspofungin against Candida albicans, focusing on their mechanism of action, in vitro and in vivo activity, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting the Fungal Cell Wall
Both this compound and Caspofungin share a common target: the fungal cell wall. They specifically inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[1][2][3][4][5] This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and ultimately cell death.[2] A key advantage of this mechanism is its selective toxicity, as mammalian cells lack a cell wall and β-(1,3)-D-glucan.[2]
The β-(1,3)-D-glucan synthase enzyme complex consists of a catalytic subunit, encoded by the FKS genes, and a regulatory subunit.[1][2] Both drugs target the Fks1p catalytic subunit in Candida albicans.[1] Resistance to echinocandins, including Caspofungin, can arise from mutations in the FKS1 gene.[1][6]
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for this compound (and its derivative Ibrexafungerp, formerly MK-3118) and Caspofungin against Candida albicans.
| Antifungal Agent | Candida albicans Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| This compound | Various Strains | <0.5 | - | - | [3][4] |
| Ibrexafungerp (MK-3118) | Wild-Type | - | - | ≤1 | [7] |
| Echinocandin-Resistant | - | - | ≤0.5 (for 70% of isolates) | [7][8] | |
| Caspofungin | Clinical Isolates | 0.06 - 4 | 0.25 | 0.5 | [9] |
| Fluconazole-Susceptible & Resistant | 0.5 - 1 | - | 1 | [10] | |
| Wild-Type | 0.0079 - 0.25 | - | - | [11] | |
| Various Clinical Isolates | 0.06 - 2 | - | - | [12] |
It is important to note that MIC values can vary between studies due to differences in testing methodologies and the specific strains of C. albicans evaluated.[11] A derivative of this compound, Ibrexafungerp (formerly MK-3118), has demonstrated potent in vitro activity, including against echinocandin-resistant isolates of C. albicans.[7][8][13] For many echinocandin-resistant strains, Ibrexafungerp showed a 4- to 16-fold reduction in MIC values compared to Caspofungin.[7][8]
In Vivo Efficacy
In vivo studies in murine models of candidiasis have demonstrated the efficacy of both this compound and Caspofungin. This compound administered intraperitoneally at doses of 50-200 mg/kg resulted in a significant reduction in the kidney fungal burden in mice challenged with C. albicans, with an ED₉₀ of 90 mg/kg.[3][4]
Caspofungin has also shown efficacy in animal models and clinical trials. In a murine model of disseminated candidiasis, Caspofungin was effective at reducing the kidney fungal burden.[14][15] Clinical trials in patients with invasive candidiasis have shown that Caspofungin is at least as effective as amphotericin B.[16]
Experimental Protocols
The determination of in vitro antifungal susceptibility is crucial for evaluating the efficacy of new compounds and for clinical decision-making. The broth microdilution method is a standardized technique for determining MICs.
Broth Microdilution Antifungal Susceptibility Testing Protocol for Yeasts
This protocol is a generalized procedure based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A2 document.
-
Inoculum Preparation:
-
Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.
-
The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted in RPMI 1640 medium to obtain the final desired inoculum concentration.
-
-
Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared yeast suspension.
-
The plates are incubated at 35°C for 24 to 48 hours.
-
-
Reading of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the control well (drug-free medium).
-
Conclusion
Both this compound and Caspofungin are potent inhibitors of β-(1,3)-D-glucan synthase, demonstrating effective antifungal activity against Candida albicans. Caspofungin is an established therapeutic agent with extensive clinical data. This compound, and particularly its orally available derivative Ibrexafungerp, shows great promise, especially in its ability to overcome echinocandin resistance. The continued development of new antifungal agents like this compound is critical in the face of emerging resistance and the need for more versatile treatment options. Further clinical studies will be essential to fully delineate the therapeutic role of this compound and its derivatives in managing invasive fungal infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. droracle.ai [droracle.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. EP2007396B1 - this compound derivatives as antifungal agents - Google Patents [patents.google.com]
- 6. Caspofungin - Wikipedia [en.wikipedia.org]
- 7. This compound Derivative MK-3118 Shows Increased In Vitro Potency against Clinical Echinocandin-Resistant Candida Species and Aspergillus Species Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Sensitivity of Candida albicans isolates to caspofungin – comparison of microdilution method and E-test procedure [termedia.pl]
- 10. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of caspofungin compared to amphotericin B, fluconazole, and itraconazole against Candida strains isolated in a Turkish University Hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound derivative MK-3118 shows increased in vitro potency against clinical echinocandin-resistant Candida Species and Aspergillus species isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Efficacy of Anidulafungin and Caspofungin against Candida glabrata and Association with In Vitro Potency in the Presence of Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 16. Comparison of caspofungin and amphotericin B for invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vitro Comparative Analysis of Enfumafungin and Other Echinocandins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of enfumafungin, a novel triterpene glycoside antifungal, with the widely used echinocandin class of drugs, including caspofungin, micafungin, and anidulafungin. The information presented herein is supported by experimental data from various scientific studies, offering a comprehensive overview for researchers and professionals in the field of drug development.
Mechanism of Action: A Shared Target
This compound and the echinocandins share a common mechanism of action, targeting a crucial component of the fungal cell wall.[1][2][3][4][5] They are noncompetitive inhibitors of the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, an essential polymer for maintaining the structural integrity of the fungal cell wall.[1][2][3][4][5] The inhibition of this enzyme disrupts the cell wall, leading to osmotic instability and ultimately cell death, which accounts for their fungicidal activity against many Candida species.[1][3][6][7] Against Aspergillus species, these compounds typically exhibit fungistatic activity.[1][6][7]
Caption: Mechanism of action of this compound and echinocandins.
In Vitro Susceptibility
The in vitro activity of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. For filamentous fungi like Aspergillus, the Minimum Effective Concentration (MEC), the lowest drug concentration at which abnormal hyphal growth is observed, is often a more reproducible endpoint for echinocandins.[8][9][10]
Comparative Activity against Candida Species
The following table summarizes the MIC ranges for this compound and the three major echinocandins against various Candida species. It is important to note that direct comparisons should be made with caution due to potential variations in testing methodologies across different studies.
| Antifungal Agent | C. albicans | C. glabrata | C. parapsilosis | C. tropicalis | C. krusei |
| This compound | ≤0.5 µg/mL[4] | ≤0.5 µg/mL[4] | Data not readily available | ≤0.5 µg/mL[4] | Data not readily available |
| Anidulafungin | MIC₅₀: 0.06 µg/mL[11] | MIC₅₀: 0.12 µg/mL[11] | MIC₉₀: 2 µg/mL[11][12] | MIC₅₀: 0.06 µg/mL[11] | MIC₅₀: 0.12 µg/mL[11] |
| Caspofungin | MIC₅₀: 0.03 µg/mL[13] | MIC₅₀: 0.06 µg/mL[14] | MIC₅₀: 0.5 µg/mL[14] | MIC₅₀: 0.03 µg/mL[13] | MIC₅₀: 0.12 µg/mL[14] |
| Micafungin | MIC₅₀: 0.015 µg/mL[13] | MIC₅₀: 0.03 µg/mL[14] | MIC range: 0.12-2 µg/mL[15] | MIC range: ≤0.002-0.015 µg/mL[15] | MIC₅₀: 0.06 µg/mL[14] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
A semisynthetic derivative of this compound, MK-3118, has demonstrated enhanced in vitro potency against some echinocandin-resistant Candida isolates.[16][17][18][19][20][21] For instance, against certain caspofungin-resistant C. albicans and C. glabrata strains, MK-3118 showed a 4- to 16-fold and 4- to 32-fold reduction in MIC values, respectively.[16][19]
Comparative Activity against Aspergillus Species
The following table summarizes the in vitro activity of this compound and the echinocandins against common Aspergillus species.
| Antifungal Agent | A. fumigatus | A. flavus | A. niger | A. terreus |
| This compound | ≤0.5 µg/mL[4] | Data not readily available | Data not readily available | Data not readily available |
| Anidulafungin | MEC₉₀: 0.002 µg/mL[11] | Data not readily available | Data not readily available | Data not readily available |
| Caspofungin | MEC₉₀: 0.008 µg/mL[11] | Data not readily available | Data not readily available | Data not readily available |
| Micafungin | MIC range: 0.004-0.015 µg/mL[15] | MIC range: 0.004-0.015 µg/mL[15] | MIC range: 0.004-0.015 µg/mL[15] | Data not readily available |
Note: For Aspergillus spp., MEC (Minimum Effective Concentration) is often reported for echinocandins and is considered a more reliable measure of in vitro activity.
Experimental Protocols
The following are generalized protocols for key in vitro experiments based on standard methodologies.
Broth Microdilution for MIC Determination (CLSI M27-A2/A3)
This method is standardized by the Clinical and Laboratory Standards Institute (CLSI) for yeast susceptibility testing.
Caption: Workflow for broth microdilution MIC determination.
-
Preparation of Antifungal Agents : Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., DMSO for anidulafungin, water for caspofungin and micafungin).[22][23] Serial two-fold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.[22]
-
Inoculum Preparation : Fungal isolates are grown on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard.[24] This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation and Incubation : Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.[14][25]
-
MIC Determination : The MIC is determined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well.[14]
MEC Determination for Aspergillus (CLSI M38-A2)
This method is a modification of the broth microdilution assay for filamentous fungi.
-
Assay Setup : The preparation of antifungal dilutions and the microtiter plates is similar to the MIC determination for yeasts.
-
Inoculum Preparation : A conidial suspension is prepared from a 7-day old culture on potato dextrose agar. The final inoculum concentration in the wells should be 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Incubation : Plates are incubated at 35°C for 48 to 72 hours.
-
MEC Determination : The MEC is read microscopically and is defined as the lowest drug concentration at which short, stubby, and highly branched hyphae are observed.[10]
Logical Relationship of this compound to Echinocandins
This compound represents a distinct chemical class of β-(1,3)-D-glucan synthase inhibitors compared to the echinocandins. While they share the same molecular target, their different chemical structures may influence their binding characteristics and their activity against resistant fungal strains.
Caption: Logical relationship of this compound and echinocandins.
Conclusion
This compound and the echinocandins are potent inhibitors of fungal β-(1,3)-D-glucan synthase, demonstrating excellent in vitro activity against a broad range of Candida and Aspergillus species. While they share a common mechanism of action, their distinct chemical structures may offer advantages, particularly in the context of emerging resistance. The development of this compound derivatives like MK-3118 highlights the potential for this class of compounds to address the challenge of echinocandin-resistant fungal infections. Further comparative studies employing standardized methodologies are warranted to fully elucidate the relative in vitro and in vivo efficacy of these promising antifungal agents.
References
- 1. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Echinocandin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | A review of the fernane-type triterpenoids as anti-fungal drugs [frontiersin.org]
- 6. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. [In vitro activity of the echinocandins. How should it be evaluated?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potency of Anidulafungin Compared to Nine Other Antifungal Agents Tested against Candida spp., Cryptococcus spp., and Aspergillus spp.: Results from the Global SENTRY Antimicrobial Surveillance Program (2008) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anidulafungin and its role in candida infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vitro Susceptibility of Invasive Isolates of Candida spp. to Anidulafungin, Caspofungin, and Micafungin: Six Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound Derivative MK-3118 Shows Increased In Vitro Potency against Clinical Echinocandin-Resistant Candida Species and Aspergillus Species Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound derivative MK-3118 shows increased in vitro potency against clinical echinocandin-resistant Candida Species and Aspergillus species isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 21. journals.asm.org [journals.asm.org]
- 22. journals.asm.org [journals.asm.org]
- 23. Comparative Effects of Micafungin, Caspofungin, and Anidulafungin against a Difficult-To-Treat Fungal Opportunistic Pathogen, Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Validating the antifungal activity of Enfumafungin against echinocandin-resistant strains
A comprehensive analysis of Enfumafungin's antifungal activity reveals its potent efficacy against echinocandin-resistant fungal pathogens, offering a promising alternative in the face of growing antifungal resistance. This guide provides an objective comparison of this compound and its derivatives with traditional echinocandins, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound and its semi-synthetic derivative, ibrexafungerp (formerly MK-3118), are novel antifungal agents that target the fungal cell wall by inhibiting the β-(1,3)-D-glucan synthase enzyme.[1][2] This is the same target as the echinocandin class of antifungals, which includes caspofungin, micafungin, and anidulafungin.[3] However, the emergence of echinocandin resistance, primarily through mutations in the FKS genes that encode the catalytic subunit of the glucan synthase enzyme, has created a critical need for new therapeutic options.[3][4][5] this compound derivatives have demonstrated a remarkable ability to overcome this resistance, exhibiting potent activity against a broad range of echinocandin-resistant Candida and Aspergillus species.[6]
Comparative In Vitro Activity
Extensive in vitro studies have consistently demonstrated the superior or comparable activity of this compound derivatives against echinocandin-resistant strains. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key measure of antifungal activity.
Table 1: Comparative MICs of Ibrexafungerp and Caspofungin against Echinocandin-Resistant Candida glabrata Isolates with FKS Mutations
| FKS Mutation | Ibrexafungerp MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) | Anidulafungin MIC Range (µg/mL) | Micafungin MIC Range (µg/mL) |
| FKS1 | ||||
| S629P | 1 | 8 | 2 | 2 |
| FKS2 | ||||
| S663P | 0.5 - 2 | 4 - >8 | 1 - 4 | 1 - 4 |
| F659V | 1 | 8 | 2 | 2 |
| Deletion F659 | 1 | 8 | 2 | 2 |
Data compiled from multiple sources. MIC values can vary based on specific laboratory testing conditions.[5][6]
Table 2: Comparative MICs of Ibrexafungerp and Echinocandins against various Candida species
| Organism | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | Ibrexafungerp | 0.06 | 0.12 | ≤0.03 - 0.5 |
| Caspofungin | 0.03 | 0.06 | ≤0.015 - 0.25 | |
| Anidulafungin | 0.03 | 0.03 | ≤0.015 - 0.12 | |
| Micafungin | 0.015 | 0.03 | ≤0.008 - 0.12 | |
| Candida glabrata | Ibrexafungerp | 0.25 | 1 | 0.03 - 4 |
| Caspofungin | 0.06 | 0.12 | ≤0.015 - >8 | |
| Anidulafungin | 0.03 | 0.06 | ≤0.015 - 4 | |
| Micafungin | 0.015 | 0.03 | ≤0.008 - 4 | |
| Candida parapsilosis | Ibrexafungerp | 0.25 | 0.5 | 0.06 - 1 |
| Caspofungin | 1 | 2 | 0.12 - 4 | |
| Anidulafungin | 1 | 2 | 0.25 - 4 | |
| Micafungin | 0.5 | 1 | 0.12 - 2 | |
| Candida tropicalis | Ibrexafungerp | 0.12 | 0.25 | 0.03 - 1 |
| Caspofungin | 0.06 | 0.12 | ≤0.015 - 0.5 | |
| Anidulafungin | 0.03 | 0.06 | ≤0.015 - 0.25 | |
| Micafungin | 0.015 | 0.03 | ≤0.008 - 0.12 | |
| Candida krusei | Ibrexafungerp | 0.5 | 1 | 0.12 - 2 |
| Caspofungin | 0.12 | 0.25 | 0.03 - 0.5 | |
| Anidulafungin | 0.06 | 0.12 | 0.03 - 0.25 | |
| Micafungin | 0.03 | 0.06 | 0.015 - 0.12 |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. Data compiled from multiple sources.[6][7][8]
Experimental Protocols
The in vitro antifungal activity data presented is primarily generated using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27-A3 Broth Microdilution Method for Yeasts
This reference method provides a standardized procedure for determining the MICs of antifungal agents against yeasts.[9][10][11]
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50%) of growth compared to the growth control well.
EUCAST E.Def 7.3.2 Broth Microdilution Method for Yeasts
The EUCAST method is another widely accepted standard for antifungal susceptibility testing.[12][13][14]
-
Inoculum Preparation: A yeast suspension is prepared in sterile saline and adjusted to a specific optical density. This is further diluted in RPMI 1640 medium, supplemented with 2% glucose, to a final inoculum of 1-5 x 10⁵ CFU/mL.
-
Antifungal Agent Preparation: Serial dilutions of the antifungal agents are prepared in the RPMI 1640 medium with 2% glucose.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
Endpoint Determination: The MIC is read spectrophotometrically as the lowest drug concentration that reduces growth by 50% compared to the control.
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of this compound and Echinocandins.
Caption: A typical workflow for antifungal susceptibility testing.
The this compound Advantage
The ability of this compound and its derivatives to retain potent activity against echinocandin-resistant strains is attributed to a distinct binding interaction with the β-(1,3)-D-glucan synthase enzyme. While both drug classes target the FKS1 subunit, it is hypothesized that they bind to different sites on the enzyme complex.[2] This differential binding allows this compound to circumvent the conformational changes induced by FKS mutations that typically confer echinocandin resistance.
Conclusion
The compelling in vitro data strongly supports the potential of this compound and its derivatives as a vital new class of antifungals for treating infections caused by echinocandin-resistant fungal pathogens. The continued development and clinical investigation of these compounds are crucial in the global effort to combat the growing threat of antifungal resistance. The detailed methodologies and comparative data provided in this guide aim to facilitate further research and a deeper understanding of this promising therapeutic agent.
References
- 1. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Candida glabrata FKS1 and FKS2 Mutations on Echinocandin Sensitivity and Kinetics of 1,3-β-d-Glucan Synthase: Implication for the Existing Susceptibility Breakpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKS Mutations and Elevated Echinocandin MIC Values among Candida glabrata Isolates from U.S. Population-Based Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Echinocandins and Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. scribd.com [scribd.com]
- 13. 4.5. Antifungal Susceptibility Testing [bio-protocol.org]
- 14. Antifungal susceptibility. [bio-protocol.org]
Comparative analysis of the safety profiles of Enfumafungin and existing antifungals
A detailed examination of the safety profiles of the novel triterpenoid glycoside antifungal, Enfumafungin, and established antifungal classes, including echinocandins, azoles, and polyenes, reveals distinct differences in their primary toxicities. This guide provides a comprehensive comparison of their safety data from clinical trials, outlines the experimental methodologies for safety assessment, and visualizes the key toxicity pathways.
As this compound is a precursor to the clinically developed Ibrexafungerp, and direct clinical safety data for this compound is limited, this analysis will utilize the extensive clinical trial data for Ibrexafungerp as a representative of this new class of antifungals. Ibrexafungerp shares the same core structure and mechanism of action as this compound.
Quantitative Safety Profile Comparison
The following table summarizes the incidence of key adverse events observed in clinical trials for Ibrexafungerp and other major antifungal agents. Rates can vary based on the patient population and study design.
| Adverse Event Category | Ibrexafungerp | Echinocandins (Caspofungin, Micafungin, Anidulafungin) | Voriconazole | Amphotericin B (Deoxycholate) |
| Gastrointestinal | Diarrhea (16.7%), Nausea (11.9%), Abdominal Pain (11.4%)[1][2] | Nausea, Vomiting, Diarrhea (generally <10%) | Nausea (5.4%), Vomiting (4.4%)[3] | Nausea, Vomiting (common)[4] |
| Hepatotoxicity | Elevated Liver Enzymes (<1%)[5] | Elevated Liver Enzymes (2-8%)[5], Severe Hepatotoxicity (rare)[6][7] | Elevated Liver Enzymes (12.4-19.7%), Severe Hepatotoxicity (uncommon but can be fatal)[8][9] | Elevated Liver Enzymes (common) |
| Nephrotoxicity | Not a significant concern | Generally low risk | Renal Disturbances (4%)[10] | High incidence (up to 80%), Renal Tubular Acidosis, Azotemia[11][12] |
| Infusion-Related Reactions | N/A (Oral) | Phlebitis, Histamine-mediated symptoms (rash, flushing) | Not a primary concern | Fever, Chills, Rigors (very common) |
| Neurological | Dizziness (3.3%)[2] | Headache | Visual Disturbances (21-44.8%), Hallucinations (4.3-16.8%)[3][8][10] | Headache |
| Dermatological | Not a primary concern | Rash | Rash (5.3-17.3%), Photosensitivity[3][10] | Rash |
| Discontinuation due to Adverse Events | Low, no discontinuations in some studies[13] | 2.4% - 11.5%[14][15] | ~1% for ALT elevations[9] | High, often due to nephrotoxicity |
Experimental Protocols for Safety Assessment
The safety profiles of antifungal agents are rigorously evaluated through a series of preclinical and clinical studies, following international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).
Preclinical Toxicity Studies
Standard preclinical safety evaluation involves a battery of in vitro and in vivo tests to identify potential target organ toxicities.
-
In Vitro Cytotoxicity Assays:
-
Methodology: Human cell lines, such as hepatic (e.g., HepG2) or renal (e.g., HK-2) cells, are exposed to a range of concentrations of the antifungal agent. Cell viability is then assessed using assays that measure metabolic activity (e.g., MTT assay) or membrane integrity (e.g., LDH release assay).
-
Purpose: To determine the direct cytotoxic potential of the drug on key cell types.
-
-
In Vitro CYP450 Induction/Inhibition Assays:
-
Methodology: Primary human hepatocytes are treated with the antifungal drug to assess its potential to induce or inhibit major cytochrome P450 enzymes (e.g., CYP3A4, CYP2C19). Changes in enzyme activity are measured using specific probe substrates, and gene expression is quantified by qRT-PCR.[16][17][18][19]
-
Purpose: To evaluate the potential for drug-drug interactions.
-
-
Animal Toxicity Studies (Rodent and Non-Rodent):
-
Methodology: Following OECD guidelines (e.g., OECD 407, 408, 452), animals are administered escalating doses of the antifungal agent via the intended clinical route.[20][21][22][23][24] The studies involve daily clinical observations, regular monitoring of body weight, food/water consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy and histopathological examination of all major organs are performed.
-
Purpose: To identify potential target organs for toxicity, determine a no-observed-adverse-effect level (NOAEL), and inform starting doses for human clinical trials.
-
Clinical Safety Assessment (Phase I-III Trials)
-
Methodology: In Phase I trials with healthy volunteers and subsequent phases with patients, safety is a primary endpoint. Data on all adverse events (AEs) are meticulously collected, including their severity, frequency, and potential relationship to the study drug. Regular laboratory monitoring (hematology, clinical chemistry, urinalysis), vital signs, and electrocardiograms (ECGs) are conducted. For drugs with known class toxicities (e.g., QTc prolongation for azoles), more intensive monitoring is implemented.
-
Purpose: To establish the safety and tolerability of the drug in humans at therapeutic doses.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key toxicity pathways for different antifungal classes and a general workflow for preclinical safety assessment.
Caption: General workflow for preclinical safety assessment of a new antifungal agent.
Caption: Key pathways of Amphotericin B-induced kidney damage.
Caption: Influence of CYP2C19 polymorphism on Voriconazole metabolism and toxicity.
Caption: Common signaling cascade in drug-induced liver injury by antifungals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ibrexafungerp | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. researchgate.net [researchgate.net]
- 4. Amphotericin B nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Echinocandins - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Clinical application of voriconazole concentrations in the treatment of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic Review and Meta-Analysis of the Tolerability and Hepatotoxicity of Antifungals in Empirical and Definitive Therapy for Invasive Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. droracle.ai [droracle.ai]
- 12. Incidence, Predictors, and Impact on Hospital Mortality of Amphotericin B Nephrotoxicity Defined Using Newer Acute Kidney Injury Diagnostic Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase 3, multicenter, randomized, placebo-controlled trial of monthly oral ibrexafungerp to reduce the incidence of recurrent vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety of micafungin in pediatric clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
- 18. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 20. OECD Guidelines | PPTX [slideshare.net]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. scribd.com [scribd.com]
- 23. wisnerbaum.com [wisnerbaum.com]
- 24. youtube.com [youtube.com]
Head-to-head comparison of Enfumafungin and Ibrexafungerp in preclinical models
An objective analysis of two generations of (1,3)-β-D-glucan synthase inhibitors for researchers, scientists, and drug development professionals.
In the landscape of antifungal drug discovery, the inhibition of (1,3)-β-D-glucan synthase, a critical enzyme for fungal cell wall synthesis, has proven to be a highly successful strategy. Enfumafungin, a naturally occurring triterpene glycoside, was a pioneering compound in this class.[1][2] However, its therapeutic potential was hampered by suboptimal pharmacokinetic properties. This led to the development of Ibrexafungerp (formerly SCY-078 or MK-3118), a semi-synthetic derivative of this compound, engineered for improved oral bioavailability and efficacy.[3][4][5] This guide provides a detailed head-to-head comparison of the preclinical data for this compound and its successor, Ibrexafungerp, offering insights into their respective strengths and the evolution of this important class of antifungals.
Mechanism of Action: A Shared Target
Both this compound and Ibrexafungerp share the same fundamental mechanism of action: the non-competitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex.[2][6] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. By disrupting this process, both compounds compromise the integrity of the cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[7][8] Notably, this target is absent in mammalian cells, contributing to a favorable safety profile for this class of antifungals.[9] Ibrexafungerp, like its predecessor, has demonstrated fungicidal activity against Candida species and fungistatic activity against Aspergillus species.[3]
dot
Caption: Mechanism of Action of this compound and Ibrexafungerp.
In Vitro Activity: A Comparative Overview
Ibrexafungerp has been extensively evaluated against a broad range of fungal pathogens, including echinocandin- and azole-resistant strains. While historical data for this compound is less comprehensive, it demonstrated potent initial activity.
| Fungal Species | This compound MIC (µg/mL) | Ibrexafungerp MIC (µg/mL) |
| Candida spp. | < 0.5[1] | MIC₅₀: 0.125–1[3] |
| Aspergillus spp. | < 0.5[1] | MEC range: 0.008–0.25[10] |
| Candida auris | Not widely reported | MIC₅₀/₉₀: 0.5/1.0[3] |
| Echinocandin-Resistant C. albicans & C. glabrata | Not widely reported | Decreased MICs compared to caspofungin[7][8] |
Note: MIC (Minimum Inhibitory Concentration) values for yeasts and MEC (Minimum Effective Concentration) values for molds. Direct comparison is limited by variations in historical and modern testing methodologies.
Preclinical In Vivo Efficacy
Preclinical animal models are crucial for evaluating the therapeutic potential of antifungal candidates. Both this compound and Ibrexafungerp have been assessed in murine models of disseminated candidiasis.
| Model | Compound | Dosing Regimen | Key Findings |
| Murine Disseminated Candidiasis (C. albicans) | This compound | 50-200 mg/kg, i.p., twice daily for 2 days | ED₉₀ of 90 mg/kg (significant decrease in kidney c.f.u.)[1] |
| Murine Disseminated Candidiasis (C. auris) | Ibrexafungerp | 10, 20, or 30 mg/kg, oral, twice daily | Significant kidney fungal burden reduction at 30 mg/kg; 60-70% survival at Day 14 vs. 20% for vehicle[3] |
| Murine Invasive Aspergillosis (A. fumigatus) | Ibrexafungerp | 7.5 and 10 mg/kg/day, oral | Significantly increased mean survival and reduced kidney fungal burden and serum galactomannan[11] |
dot
Caption: General workflow for in vivo efficacy testing in a murine model.
Pharmacokinetic Profile: The Key Differentiator
The most significant advancement of Ibrexafungerp over this compound lies in its pharmacokinetic properties, particularly its oral bioavailability.
| Parameter | This compound | Ibrexafungerp |
| Oral Bioavailability | Limited, leading to moderate in vivo efficacy when dosed parenterally[12][13] | ~35-50% in animals, enabling effective oral administration[11] |
| Tissue Distribution | Not extensively reported | Wide tissue distribution, with high concentrations in key organs like the kidney, liver, and lung[14] |
| Half-life | Not extensively reported | 5.5 to 8.7 hours in rodents; ~9.3 hours in dogs[14] |
Experimental Protocols
In Vitro Susceptibility Testing
-
Methodology: Broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are standard.
-
Procedure: Fungal isolates are exposed to serial twofold dilutions of the antifungal agent in microtiter plates.
-
Endpoint: The MIC is determined as the lowest concentration of the drug that inhibits visible fungal growth after a specified incubation period (e.g., 24 or 48 hours). For molds like Aspergillus, the MEC is determined as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms compared to the hyphal growth in the drug-free control well.
Murine Model of Disseminated Candidiasis
-
Animal Model: Immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide) are commonly used to mimic the susceptible host.[2]
-
Infection: A standardized inoculum of a Candida species (e.g., C. albicans or C. auris) is injected intravenously via the lateral tail vein.
-
Treatment: Antifungal therapy is initiated at a defined time point post-infection. For Ibrexafungerp, oral gavage is a common route of administration.
-
Endpoints:
-
Fungal Burden: At the end of the treatment period, animals are euthanized, and target organs (typically kidneys) are harvested, homogenized, and plated on selective agar to enumerate colony-forming units (CFUs).
-
Survival: A separate cohort of animals is monitored for a defined period (e.g., 14 or 21 days), and survival rates are recorded.
-
Conclusion
The preclinical data clearly illustrates the successful evolution from this compound to Ibrexafungerp. While this compound established the therapeutic potential of this class of (1,3)-β-D-glucan synthase inhibitors, its utility was limited by its pharmacokinetic profile. Ibrexafungerp, through targeted chemical modification, has overcome this primary hurdle, demonstrating robust in vitro activity against a wide range of clinically relevant fungi, including resistant isolates, and translating this into significant in vivo efficacy in various preclinical models of invasive fungal infections. The improved oral bioavailability of Ibrexafungerp represents a major advancement, offering a convenient and effective treatment option that was not achievable with its natural predecessor. The preclinical success of Ibrexafungerp has paved the way for its clinical development and eventual approval for specific indications, marking a significant milestone in the fight against invasive fungal diseases.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound Derivative MK-3118 Shows Increased In Vitro Potency against Clinical Echinocandin-Resistant Candida Species and Aspergillus Species Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound derivative MK-3118 shows increased in vitro potency against clinical echinocandin-resistant Candida Species and Aspergillus species isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. The discovery of this compound, a novel antifungal compound produced by an endophytic Hormonema species biological activity and taxonomy of the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Pharmacokinetics and Pharmacodynamic Target of SCY-078, a First-in-Class Orally Active Antifungal Glucan Synthesis Inhibitor, in Murine Models of Disseminated Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ibrexafungerp: A narrative overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating Enfumafungin's Grip: A Comparative Guide to (1,3)-β-D-Glucan Synthase Target Engagement
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enfumafungin's Performance with Alternative Antifungal Agents, Supported by Experimental Data.
This compound, a novel triterpene glycoside antifungal, and its semi-synthetic derivative ibrexafungerp, represent a significant advancement in the fight against invasive fungal infections. Their primary mechanism of action, the inhibition of (1,3)-β-D-glucan synthase, is a validated and crucial target in the fungal cell wall biosynthesis pathway. This guide provides a comprehensive comparison of the target engagement of this compound and its derivatives with the widely used echinocandin class of antifungals, including caspofungin, micafungin, anidulafungin, and the newer rezafungin.
Quantitative Comparison of In Vitro Activity
The following tables summarize the minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50s) of this compound, its derivative ibrexafungerp, and comparator echinocandins against various fungal pathogens. This data provides a quantitative measure of their potency and target engagement at both the cellular and enzymatic levels.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against Wild-Type Candida Species
| Antifungal Agent | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | C. tropicalis MIC (µg/mL) | C. krusei MIC (µg/mL) |
| This compound | <0.5 | <0.5 | <0.5 | <0.5 | <0.5 |
| Ibrexafungerp | 0.06 - 0.25 | 0.12 - 0.5 | 0.06 - 0.25 | 0.12 - 0.5 | 0.12 - 0.5 |
| Caspofungin | 0.06 - 0.5 | 0.06 - 0.5 | 1 - 4 | 0.12 - 1 | 0.25 - 2 |
| Micafungin | 0.015 - 0.12 | 0.015 - 0.12 | 0.5 - 2 | 0.03 - 0.25 | 0.12 - 1 |
| Anidulafungin | 0.03 - 0.25 | 0.03 - 0.25 | 0.5 - 2 | 0.06 - 0.5 | 0.12 - 1 |
| Rezafungin | 0.03 - 0.12 | 0.03 - 0.12 | 0.12 - 0.5 | 0.03 - 0.12 | 0.06 - 0.25 |
Note: MIC ranges are compiled from multiple studies and may vary depending on the specific isolates and testing methodologies.
Table 2: Comparative MICs against Echinocandin-Resistant Candida Species with FKS Mutations
| Antifungal Agent | C. albicans (FKS mutant) MIC (µg/mL) | C. glabrata (FKS mutant) MIC (µg/mL) |
| Ibrexafungerp | 0.25 - 2 | 0.5 - 4 |
| Caspofungin | >8 | >8 |
| Micafungin | >4 | >4 |
| Anidulafungin | >4 | >4 |
This data highlights the potential of ibrexafungerp to overcome common mechanisms of echinocandin resistance.
Table 3: Comparative (1,3)-β-D-Glucan Synthase Inhibition (IC50)
| Antifungal Agent | Candida albicans IC50 (ng/mL) | Aspergillus fumigatus IC50 (ng/mL) |
| This compound | 1000 - >25000 (standard assay), 1000 (modified assay) | Not Reported |
| Ibrexafungerp (MK-3118) | 0.1 - 0.4 | 1.7 |
| Caspofungin | 0.4 - 1.2 | 0.5 |
| L-733560 (Caspofungin analog) | 1 | Not Reported |
IC50 values are highly dependent on the assay conditions. The data for this compound shows a significant improvement in potency in a modified assay, and its derivative, ibrexafungerp, demonstrates potent, direct inhibition of the target enzyme.
Mechanism of Action and Target Engagement Workflow
The following diagrams illustrate the mechanism of action of (1,3)-β-D-glucan synthase inhibitors and a typical experimental workflow for validating target engagement.
Caption: Inhibition of (1,3)-beta-D-glucan synthase by this compound and echinocandins.
Unlocking Antifungal Synergies: A Comparative Guide to Enfumafungin Combinations
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens presents a formidable challenge to global health. In the quest for more effective therapeutic strategies, the exploration of synergistic antifungal combinations has gained paramount importance. This guide provides a comprehensive assessment of the synergistic effects of enfumafungin, a triterpene glycoside inhibitor of (1,3)-β-D-glucan synthase, with other major antifungal agents. By presenting key experimental data and detailed methodologies, this document aims to inform and guide research efforts in the development of novel antifungal combination therapies.
This compound: A Potent Glucan Synthase Inhibitor
This compound is a naturally derived antifungal compound that targets the fungal cell wall by inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[1] This enzyme is crucial for the synthesis of β-glucan, an essential component of the fungal cell wall that provides structural integrity. By disrupting this process, this compound compromises the fungal cell wall, leading to osmotic instability and cell death. Its mechanism of action is similar to that of the echinocandin class of antifungals. A semi-synthetic derivative of this compound, ibrexafungerp, has been developed with improved pharmacokinetic properties and oral bioavailability, and has been approved for clinical use.[2] Given that ibrexafungerp shares the same mechanism of action, its synergistic profile offers valuable insights into the potential of this compound in combination therapies.
Synergistic Potential of this compound and its Derivatives
In vitro studies have demonstrated the potential for synergistic interactions when this compound or its derivatives are combined with other antifungal agents that have different mechanisms of action. This synergistic activity can lead to a broader spectrum of activity, reduced effective doses of individual drugs, and a lower propensity for the development of resistance.
Combination with Azoles
Azole antifungals, such as voriconazole, posaconazole, and isavuconazole, inhibit the ergosterol biosynthesis pathway, a critical process for fungal cell membrane formation. The combination of a glucan synthase inhibitor like ibrexafungerp with azoles has shown promising synergistic effects against various Aspergillus species.
Table 1: Synergistic Activity of Ibrexafungerp with Azoles against Aspergillus spp.
| Combination | Fungal Species | Synergy Observed | Reference |
| Ibrexafungerp + Isavuconazole | Aspergillus spp. | 62% of isolates | [3] |
| Ibrexafungerp + Posaconazole | Aspergillus spp. | 54% of isolates | [3] |
| Ibrexafungerp + Voriconazole | Aspergillus spp. | 53% of isolates | [3] |
Combination with Polyenes
Polyenes, such as amphotericin B, bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents. The combination of ibrexafungerp and amphotericin B has demonstrated synergistic activity against both wild-type and azole-resistant Aspergillus strains.[3]
Combination with Chitin Synthase Inhibitors
Nikkomycin Z is an inhibitor of chitin synthase, another essential enzyme for fungal cell wall biosynthesis. The combination of a glucan synthase inhibitor (caspofungin, with the same target as this compound) and a chitin synthase inhibitor (nikkomycin Z) has shown strong synergistic activity against Aspergillus fumigatus.
Table 2: In Vitro Synergy of Caspofungin and Nikkomycin Z against Aspergillus fumigatus
| Combination | Fungal Species | Mean FICI ± SD | Interpretation | Reference |
| Caspofungin + Nikkomycin Z | Aspergillus fumigatus | 0.22 ± 0.19 | Synergy | [4] |
FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Broth Microdilution Assay
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the combination of two antifungal agents.
Materials:
-
96-well microtiter plates
-
Antifungal agent A (e.g., this compound/Ibrexafungerp) stock solution
-
Antifungal agent B (e.g., Azole, Polyene, Nikkomycin Z) stock solution
-
Fungal inoculum, adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or visual inspection
Procedure:
-
Preparation of Drug Dilutions: Serial twofold dilutions of antifungal agent A are prepared horizontally across the microtiter plate, while serial twofold dilutions of antifungal agent B are prepared vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Reading of Results: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the drug-free control well.
-
Calculation of FICI: The FICI is calculated for each combination showing inhibition using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference (or additive)
-
FICI > 4.0: Antagonism
-
Visualizing Antifungal Synergy Pathways
The following diagrams illustrate the targeted signaling pathways and the logical workflow of synergy assessment.
Caption: Mechanisms of action of different antifungal classes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetics and Pharmacodynamics of Ibrexafungerp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrexafungerp, a Novel Triterpenoid Antifungal in Development for the Treatment of Mold Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro activity of nikkomycin Z alone and in combination with polyenes, triazoles or echinocandins against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the in vivo efficacy of Enfumafungin against standard-of-care antifungals
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Enfumafungin, a novel (1,3)-β-D-glucan synthase inhibitor, against standard-of-care antifungal agents. The data presented is derived from preclinical studies in established murine models of invasive fungal infections, offering a quantitative benchmark for researchers, scientists, and drug development professionals.
Executive Summary
This compound and its orally bioavailable derivative, Ibrexafungerp (formerly SCY-078), have demonstrated potent antifungal activity in vivo, positioning them as promising alternatives to conventional therapies. This guide summarizes key in vivo efficacy data, comparing Ibrexafungerp to the echinocandin caspofungin and the azole fluconazole in a murine model of disseminated candidiasis. The findings indicate that Ibrexafungerp exhibits significant efficacy in reducing fungal burden and improving survival, including against isolates resistant to standard therapies.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy of Ibrexafungerp compared to standard-of-care antifungals in a neutropenic murine model of invasive candidiasis caused by Candida auris.
Table 1: Survival Rate in a Murine Model of Invasive Candidiasis (C. auris) [1]
| Treatment Group | Dose | Route | Survival Rate (Day 8 post-infection) | Survival Rate (Day 21 post-infection) |
| Vehicle Control | - | Oral | 0% | 0% |
| Ibrexafungerp | 20 mg/kg BID | Oral | 60% | 20% |
| Ibrexafungerp | 30 mg/kg BID | Oral | 80% | 60% |
| Ibrexafungerp | 40 mg/kg BID | Oral | 90% | 70% |
| Caspofungin | 10 mg/kg QD | IP | 70% | 70% |
| Fluconazole | 20 mg/kg QD | Oral | 0% | 0% |
Table 2: Kidney Fungal Burden in a Murine Model of Invasive Candidiasis (C. auris) [1]
| Treatment Group | Dose | Route | Mean Kidney Fungal Burden (Log10 CFU/g ± SD) at Day 8 |
| Vehicle Control | - | Oral | 5.36 ± 0.54 |
| 24-h Control (at start of therapy) | - | - | 4.62 ± 0.31 |
| Ibrexafungerp | 20 mg/kg BID | Oral | 3.85 ± 1.21 |
| Ibrexafungerp | 30 mg/kg BID | Oral | 2.83 ± 1.05 |
| Ibrexafungerp | 40 mg/kg BID | Oral | 1.83 ± 0.59 |
| Caspofungin | 10 mg/kg QD | IP | 4.50 ± 0.87 |
| Fluconazole | 20 mg/kg QD | Oral | 5.79 ± 0.48 |
| P < 0.05 compared to vehicle control. |
Mechanism of Action: (1,3)-β-D-Glucan Synthase Inhibition
This compound and its derivatives act by inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of β-glucan, a key component of the fungal cell wall.[2] This disruption of cell wall integrity leads to fungal cell death. This mechanism is distinct from that of azoles, which target ergosterol synthesis, and polyenes like Amphotericin B, which bind to ergosterol and disrupt the cell membrane.
Caption: Mechanism of action of this compound.
Experimental Protocols
The in vivo efficacy data presented above was generated using a standardized murine model of disseminated candidiasis.
Experimental Workflow: Murine Model of Disseminated Candidiasis
References
- 1. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Derivative MK-3118 Shows Increased In Vitro Potency against Clinical Echinocandin-Resistant Candida Species and Aspergillus Species Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Enfumafungin
This guide provides immediate, essential safety and logistical information for the handling and disposal of Enfumafungin, a triterpene glycoside antifungal agent. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Physical and Chemical Properties
A summary of this compound's key physical and chemical properties is provided below. This information is critical for safe handling, storage, and preparation of solutions.
| Property | Value | Source |
| Molecular Formula | C₃₈H₆₀O₁₂ | [1] |
| Molecular Weight | 708.9 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO. Slightly soluble in Chloroform and Methanol. | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), and no specific hazards are identified, it is crucial to follow standard precautionary measures for handling chemicals.[4] The following PPE is recommended to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant, impermeable gloves (e.g., nitrile). No specific material has been tested for this compound, so select gloves based on the solvent being used. |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Laboratory Coat | Standard laboratory coat to protect skin and clothing from potential splashes. |
| Respiratory Protection | Not generally required | A respirator is not required under normal handling conditions.[4] If creating aerosols or handling large quantities of powder, a NIOSH-approved respirator may be considered based on a risk assessment. |
Operational Plan: Handling and Disposal
This section outlines a step-by-step operational plan for the safe handling and disposal of this compound in a laboratory setting.
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container at -20°C, as recommended.[2]
-
Inventory: Maintain an accurate inventory of the compound, including the amount received, used, and disposed of.
-
Designated Area: All handling of solid this compound and preparation of solutions should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersal of powder.
-
Dissolving: this compound is soluble in DMSO.[2][5] Prepare stock solutions by slowly adding the solvent to the solid to avoid splashing. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[3]
-
Containment: Handle all solutions containing this compound within a fume hood or other appropriate containment device.
-
Spill Management: In the event of a spill, follow standard laboratory procedures for chemical spills. Absorb the spill with an inert material and place it in a sealed container for disposal.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
-
Waste Collection: Collect all waste materials containing this compound, including empty containers, contaminated PPE, and unused solutions, in a designated and clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for safe handling of this compound.
First-Aid Measures
In case of exposure, follow these first-aid measures:
-
After inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a doctor.[4]
-
After skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
-
After eye contact: Rinse opened eye for several minutes under running water.[4]
-
After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
